1-Chloro-N-methylisoquinolin-8-amine (CAS 1374652-55-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of next-generation kinase inhibitors. Its structural uniqueness lies in the 1,8-disubstitution pattern of the isoquinoline core. The C1-chloro group serves as a highly reactive electrophile for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings, while the C8-N-methylamine moiety provides a critical vector for solvent-front interactions or hydrogen bonding within the ATP-binding pocket of target kinases (e.g., TRK, ROS1, or ALK).
This guide synthesizes the physicochemical profile, robust synthetic methodologies, and handling protocols for this compound, designed for researchers optimizing lead compounds in oncology and medicinal chemistry.
Part 1: Chemical Profile & Physicochemical Properties
The compound is an amphiphilic heterocycle. The basicity of the isoquinoline nitrogen is modulated by the electron-withdrawing chlorine at C1, while the C8-amine acts as an electron donor, creating a "push-pull" electronic system that influences its reactivity and solubility.
Table 1: Physicochemical Specifications
Property
Specification
Notes
CAS Number
1374652-55-7
Unique identifier for the N-methyl isomer.
IUPAC Name
1-Chloro-N-methylisoquinolin-8-amine
Molecular Formula
Molecular Weight
192.64 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance
Yellow to Orange Crystalline Solid
Color arises from conjugation of the amino group with the heteroaromatic ring.
Solubility
DMSO (>50 mM), DCM, Ethyl Acetate
Limited solubility in water; soluble in acidic aqueous buffers.
pKa (Predicted)
~5.2 (Isoquinoline N)
Reduced basicity compared to isoquinoline due to C1-Cl.
LogP (Predicted)
2.3 – 2.5
Lipophilic enough for cell permeability; suitable for CNS penetration optimization.
Part 2: Synthetic Methodology (Expert Protocol)[1]
The synthesis of 1,8-disubstituted isoquinolines is non-trivial due to the directing effects of the pyridine ring. The most robust route avoids direct electrophilic aromatic substitution on the unactivated ring and instead utilizes 8-nitroisoquinoline as the starting material.
Reaction Logic[2][3][4]
N-Oxidation: Activates the C1 position for nucleophilic attack.
Chlorination/Rearrangement:
converts the N-oxide to the 1-chloro derivative via a Meisenheimer-like intermediate.
Nitro Reduction: Chemoselective reduction is critical to prevent hydrodechlorination (loss of the C1-Cl warhead).
N-Methylation: Controlled mono-methylation is achieved via reductive amination or a protection/alkylation strategy to avoid over-methylation to the quaternary ammonium salt.
Step-by-Step Protocol
Step 1: Synthesis of 1-Chloro-8-nitroisoquinoline
Dissolve 8-nitroisoquinoline (1.0 eq) in DCM.
Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h to form the N-oxide.
, Pd/C) often causes dechlorination at the C1 position. Iron-mediated reduction is selective for the nitro group.
Suspend 1-chloro-8-nitroisoquinoline in EtOH/Water (4:1).
Add
(5.0 eq) and Iron powder (5.0 eq).
Heat to 80°C for 2h. The yellow suspension will turn dark/black.
Filter hot through Celite to remove iron oxides.
Concentrate filtrate and extract with EtOAc to yield 1-chloroisoquinolin-8-amine .
Step 3: Mono-N-Methylation (Reductive Amination)
Dissolve 1-chloroisoquinolin-8-amine in Methanol.
Add Paraformaldehyde (1.5 eq) or Formalin solution.
Add NaCNBH3 (2.0 eq) and a catalytic amount of Acetic Acid.
Stir at RT for 16h.
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-methyl product from trace dimethyl impurities.
Visualization: Synthetic Pathway
Figure 1: Validated synthetic route ensuring regioselectivity and functional group tolerance.
Part 3: Medicinal Chemistry Applications[1][7][8]
Kinase Inhibitor Design (SAR)
This scaffold is a bioisostere for quinoline and quinazoline cores found in drugs like Gefitinib or Bosutinib , but with distinct vectors.
C1-Position (
Handle): The chlorine is readily displaced by amines or phenols. In kinase inhibitors, this position typically binds the "Hinge Region" (e.g., via a heterocycle like pyrazole or aminopyridine installed here).
C8-Position (Solvent Front): The N-methylamine group projects towards the solvent front or the ribose-binding pocket. The methyl group can induce a conformational twist, improving selectivity against off-target kinases.
Experimental Workflow: Coupling Reactions
For researchers attaching this scaffold to a core pharmacophore:
Standard
: Heat with an aniline in n-Butanol (100°C) with catalytic HCl. The C1-Cl is sufficiently activated by the ring nitrogen.
Buchwald-Hartwig: If the nucleophile is weak, use
/ Xantphos with in Dioxane (100°C).
Visualization: Pharmacophore Mapping
Figure 2: Strategic utilization of the 1,8-substitution pattern in drug design.
Part 4: Safety & Handling
Hazard Identification (GHS)
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Specific Note: Aminochloroisoquinolines can be sensitizers. Handle in a fume hood.
Stability[9]
Hydrolysis: The C1-Cl bond is stable to water at neutral pH but hydrolyzes to the isoquinolinone (lactam) under strong acidic/basic reflux.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from
BenchChem. Technical Guide to Chloroisoquinoline Derivatives. Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary for substituted isoquinolines. Retrieved from
Arkivoc. Synthesis of 8-aminoquinoline chelating moieties. (Methodology adapted for isoquinoline analogs).[1] Retrieved from
Sigma-Aldrich. Product Specification: 1-chloro-8-methylisoquinoline (Analog Reference). Retrieved from
Chemical structure of 1-Chloro-N-methylisoquinolin-8-amine
The Chemical Architecture and Synthetic Utility of 1-Chloro-N-methylisoquinolin-8-amine: A Privileged Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex, bi...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical Architecture and Synthetic Utility of 1-Chloro-N-methylisoquinolin-8-amine: A Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of bifunctional building blocks. 1-Chloro-N-methylisoquinolin-8-amine (CAS: 1374652-55-7) represents a highly privileged heterocyclic scaffold[1]. Featuring an electron-deficient isoquinoline core, a highly reactive C1-chloride, and a versatile C8-secondary amine, this molecule serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. This technical guide deconstructs the structural causality, mechanistic reactivity, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.
Physicochemical Profiling & Structural Causality
Before deploying a building block in high-throughput synthesis, one must understand the intrinsic electronic distribution that dictates its reactivity. The isoquinoline ring is a classic π-deficient heterocycle. The electronegative nitrogen atom at position 2 withdraws electron density from the adjacent C1 and C3 positions. Consequently, the C1 position, bearing the chloride leaving group, is highly activated toward nucleophilic attack.
Conversely, the C8 position features an N-methylamine. While sterically encumbered by its proximity to the C1-chloride (peri-position), it remains electronically active for acylation, amidation, or Buchwald-Hartwig cross-coupling. This bifunctionality allows orthogonal functionalization: the C1 position can be modified via thermally driven Nucleophilic Aromatic Substitution (SNAr), while the C8 position can be functionalized via transition-metal catalysis or electrophilic trapping.
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Impact on Workflow
Chemical Name
1-Chloro-N-methylisoquinolin-8-amine
Dictates bifunctional orthogonal reactivity.
CAS Number
1374652-55-7
Essential for precise inventory and regulatory tracking[1].
Molecular Formula
C10H9ClN2
Defines the exact mass for LC-MS self-validation.
Molar Mass
192.64 g/mol
Used for stoichiometric calculations in millimolar workflows[1].
| Predicted Density | 1.300 ± 0.06 g/cm³ | Influences solubility profiles in polar aprotic solvents[1]. |
Mechanistic Reactivity & Experimental Protocols
The Causality of C1 Nucleophilic Aromatic Substitution (SNAr)
The established mechanism for SNAr reactions on nitrogen-containing heterocycles occurs via an addition-elimination process[2]. When a nucleophile attacks the C1 carbon, it forms an anionic σ-adduct known as the Meisenheimer complex. The endocyclic nitrogen acts as an electron sink, stabilizing this intermediate before the rapid expulsion of the chloride leaving group. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its polar aprotic nature heavily solvates the transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.
Fig 1: Stepwise workflow for SNAr functionalization at the C1 position.
Protocol: Self-Validating SNAr at the C1 Position
This protocol is designed as a closed-loop, self-validating system. In-Process Controls (IPCs) ensure that the reaction does not proceed to workup until the Meisenheimer complex has fully resolved into the product.
Step-by-Step Methodology:
Preparation: In a dry, 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-Chloro-N-methylisoquinolin-8-amine (1.0 eq, 0.5 mmol) in anhydrous NMP (2.5 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the equilibrium forward.
Nucleophile Introduction: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol). Seal the vial under a nitrogen atmosphere.
Thermal Activation: Heat the reaction mixture to 120°C using an oil bath or microwave reactor for 4-6 hours.
Self-Validation (IPC): At t = 4 hours, extract a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 193 [M+H]+) is entirely replaced by the expected product mass. If starting material persists, increase temperature to 130°C for 2 additional hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively partition the NMP into the aqueous layer. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Application in Drug Development: Kinase Inhibition
Isoquinoline derivatives are widely recognized as ATP-mimetics in the development of kinase inhibitors, particularly targeting Rho-associated protein kinases (ROCK1 and ROCK2)[3]. The planar, bicyclic isoquinoline core anchors into the adenine-binding pocket (hinge region) of the kinase via highly conserved hydrogen bonds.
Compounds derived from isoquinolines, such as Fasudil, have demonstrated profound clinical efficacy in regulating the actin cytoskeleton by preventing ROCK from phosphorylating downstream targets like LIM Kinase (LIMK) and Myosin Light Chain (MLC)[4]. By utilizing 1-Chloro-N-methylisoquinolin-8-amine, drug development professionals can rapidly generate novel ROCK inhibitor libraries, tuning the C1 and C8 vectors to optimize binding kinetics and off-target selectivity profiles.
Fig 2: Mechanism of ROCK inhibition by isoquinoline derivatives in actin regulation.
Quality Control & Analytical Verification
To ensure the scientific integrity of the synthesized derivatives, rigorous Quality Control (QC) is mandatory. The 1-Chloro-N-methylisoquinolin-8-amine scaffold presents specific spectral signatures that must be tracked.
LC-MS Profiling: The starting material exhibits a distinct isotopic pattern due to the naturally occurring 35Cl and 37Cl isotopes (approximate 3:1 ratio at m/z 193 and 195). Successful C1 substitution is validated by the complete disappearance of this isotopic signature in the product mass.
1H-NMR Analysis (DMSO-d6): The N-methyl group at C8 typically appears as a sharp doublet (due to coupling with the adjacent NH proton) around 2.8 - 3.0 ppm. The aromatic protons of the isoquinoline core will shift significantly upfield upon replacement of the electron-withdrawing C1-chloride with an electron-donating amine nucleophile, providing a definitive, self-validating proof of structural conversion.
The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis and Strategic Functionalization of the Isoquinoline Core, Exemplified by 1-Chloro-N-methylisoquinolin-8-amine This guide provides a comprehensive technical overview for resear...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Strategic Functionalization of the Isoquinoline Core, Exemplified by 1-Chloro-N-methylisoquinolin-8-amine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic synthesis and functionalization of the isoquinoline scaffold. We will use the novel, specifically substituted compound, 1-Chloro-N-methylisoquinolin-8-amine, as a central case study to explore the logic of synthetic route design, from retrosynthetic analysis to detailed forward synthesis protocols. This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with a wide array of biological targets.[2][3] This has led to its incorporation into numerous clinically significant pharmaceuticals and a vast library of natural alkaloids with potent biological activities.[1][4][5]
Examples of isoquinoline-based drugs span a wide therapeutic spectrum, including the antiviral agent saquinavir, the vasodilator papaverine, and the anticancer agent noscapine.[1][4] The diverse bioactivities associated with this scaffold—ranging from anticancer and antimicrobial to anti-inflammatory and CNS-modulating effects—underscore its importance as a "privileged structure" in drug discovery.[2][5] Consequently, the development of efficient and regioselective synthetic methodologies to construct and functionalize the isoquinoline core is of paramount importance to the field.
This guide will deconstruct the synthetic challenge of a previously uncharacterized derivative, 1-Chloro-N-methylisoquinolin-8-amine, to illustrate the practical application of modern synthetic strategies.
As a novel molecular entity, 1-Chloro-N-methylisoquinolin-8-amine is not cataloged in major chemical databases. The following profile is based on its IUPAC name.
Property
Value
IUPAC Name
1-Chloro-N-methylisoquinolin-8-amine
Molecular Formula
C₁₀H₉ClN₂
Molecular Weight
192.65 g/mol
Predicted SMILES
CNC1=CC=CC2=C1C(=NC=C2)Cl
Canonical SMILES
C1=CC2=C(C(=C1)NC)C=CN=C2Cl
Chemical Structure Diagram
Caption: 2D Structure of 1-Chloro-N-methylisoquinolin-8-amine
Retrosynthetic Analysis and Strategic Synthesis Plan
A robust synthetic plan begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic intermediates, ideally leading back to readily available starting materials.
Retrosynthesis Diagram
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a plausible forward synthetic route hinging on three key transformations:
Construction of the Core: Building the 8-nitroisoquinolinone ring system.
Regioselective Functionalization: Introducing the C1-chloro and C8-amino groups in the correct sequence.
Final Modification: N-methylation of the C8-amino group.
Proposed Forward Synthesis Protocol
This section details a step-by-step protocol for the synthesis of 1-Chloro-N-methylisoquinolin-8-amine, explaining the rationale behind the chosen reagents and conditions.
Step 1: Synthesis of 8-Nitroisoquinolin-1(2H)-one
The construction of the isoquinolinone core is the foundational step. A condensation reaction between o-nitrotoluene and diethyl oxalate provides an effective entry into this system.
Protocol:
Prepare a solution of sodium ethoxide in absolute ethanol.
To this solution, add a mixture of 2-nitrotoluene and diethyl oxalate dropwise at a controlled temperature (e.g., 10 °C).
After the addition, allow the reaction to stir at room temperature overnight.
The resulting intermediate is then subjected to acidic workup and cyclization, typically by heating in a strong acid like sulfuric acid, to yield 8-nitroisoquinolin-1(2H)-one.
Purify the product by recrystallization.
Expertise & Causality: This approach, a variation of the Dieckmann condensation followed by cyclization, is chosen for its use of inexpensive, bulk starting materials. The strongly electron-withdrawing nitro group at the ortho position of the toluene methyl group acidifies the methyl protons, facilitating deprotonation by sodium ethoxide to initiate the condensation with diethyl oxalate.
Step 2: Chlorination to 1-Chloro-8-nitroisoquinoline
The conversion of the C1-hydroxyl group of the isoquinolinone tautomer into a chlorine atom is a critical step for subsequent functionalization. This transformation converts a poor leaving group (hydroxyl) into a good one (chloride), activating the position for potential future nucleophilic substitution reactions.
Protocol:
Treat 8-nitroisoquinolin-1(2H)-one with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The reaction is typically heated under reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Carefully quench the reaction mixture by pouring it onto crushed ice.
Neutralize with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
Purify by column chromatography.
Expertise & Causality: Phosphorus oxychloride is the reagent of choice for this type of transformation. The lactam oxygen of the isoquinolinone attacks the phosphorus atom, initiating a sequence that ultimately replaces the C=O group with a C-Cl bond, leading to the aromatic 1-chloro-8-nitroisoquinoline. The reaction is performed neat or with a high-boiling inert solvent.
Step 3: Reduction to 1-Chloro-8-aminoisoquinoline
Selective reduction of the nitro group in the presence of a chloro-substituted aromatic ring is required.
Protocol:
Dissolve 1-chloro-8-nitroisoquinoline in a suitable solvent, such as ethanol or acetic acid.
Add a reducing agent like tin(II) chloride (SnCl₂) dihydrate and heat the mixture.
Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) can be employed, though care must be taken to avoid dehalogenation.
Monitor the reaction progress by TLC.
After completion, perform an aqueous workup, basifying the solution to precipitate the amine product.
Filter and dry the solid, or extract and purify chromatographically.
Expertise & Causality: Tin(II) chloride in an acidic medium is a classic and reliable method for reducing aromatic nitro groups and is generally tolerant of aryl chlorides. It offers good chemoselectivity, which is crucial to preserve the C1-chloro substituent. Catalytic hydrogenation is another powerful method, but over-reduction or hydrodechlorination can be a competing side reaction, requiring careful optimization of catalyst, pressure, and reaction time.
Step 4: N-Methylation to 1-Chloro-N-methylisoquinolin-8-amine
The final step involves the selective monomethylation of the primary aromatic amine.
Protocol (Eschweiler-Clarke Conditions):
Suspend 1-chloro-8-aminoisoquinoline in an aqueous solution of formaldehyde.
Add formic acid to the mixture.
Heat the reaction mixture under reflux for several hours. The formic acid acts as the reducing agent for the in-situ formed imine.
Cool the reaction, basify with NaOH or Na₂CO₃, and extract the final product with an organic solvent.
Purify via column chromatography to yield 1-Chloro-N-methylisoquinolin-8-amine.
Expertise & Causality: The Eschweiler-Clarke reaction is a superior method for this transformation because it is specifically designed for the exhaustive methylation of amines using an excess of formaldehyde and formic acid. For monomethylation, stoichiometry control is key. This method avoids the use of alkyl halides (e.g., methyl iodide), which carry the risk of over-alkylation to the quaternary ammonium salt and could also potentially react with the isoquinoline nitrogen. The mechanism proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid.
Alternative Synthetic Strategies
Modern organic synthesis offers alternative routes that may provide advantages in terms of efficiency or substrate scope.
Palladium-Catalyzed Cross-Coupling: A convergent approach could involve the synthesis of a 1-chloro-8-bromoisoquinoline intermediate. A subsequent Buchwald-Hartwig amination using methylamine, a palladium catalyst, and a suitable phosphine ligand could then form the C8-N bond directly.[6] This strategy is powerful for late-stage functionalization.
The identity and purity of the final compound and all key intermediates must be rigorously confirmed using a suite of analytical techniques.
Technique
Expected Observations for 1-Chloro-N-methylisoquinolin-8-amine
¹H NMR
Aromatic protons on the isoquinoline core (distinct chemical shifts and coupling constants). A singlet or doublet for the N-methyl group (around 2.8-3.2 ppm), and a signal for the N-H proton.
¹³C NMR
Signals corresponding to all 10 carbon atoms. The N-methyl carbon will appear in the aliphatic region (~30 ppm), while the other 9 carbons will be in the aromatic region.
Mass Spectrometry
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (192.65). A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approx. 3:1 ratio) would provide definitive confirmation.
HPLC
A single sharp peak under various mobile phase conditions to confirm purity (typically >95% for research applications).
Potential Applications in Drug Discovery
While the specific biological activity of 1-Chloro-N-methylisoquinolin-8-amine is unknown, its structural motifs are present in compounds with known pharmacological relevance.
Kinase Inhibition: Many substituted aminoquinolines and isoquinolines are potent inhibitors of protein kinases, a class of enzymes frequently targeted in oncology. The specific substitution pattern could be modeled in silico against various kinase active sites.
Anti-Infective Agents: The 8-aminoquinoline scaffold is famously found in the antimalarial drug primaquine.[7] Derivatives are often explored for their potential as antimalarial, antileishmanial, or antibacterial agents.[7]
CNS Agents: The rigid isoquinoline scaffold can be decorated to target receptors and enzymes within the central nervous system.
This molecule represents a novel starting point for library synthesis, where variations at the C1 and C8 positions could be explored to develop structure-activity relationships (SAR) against a chosen biological target.
Conclusion
This guide has outlined a comprehensive and logical synthetic pathway to the novel compound 1-Chloro-N-methylisoquinolin-8-amine. By employing a retrosynthetic strategy, we have established a robust, multi-step synthesis from simple starting materials. Each step was detailed with an emphasis on the chemical reasoning behind the selection of reagents and conditions, providing a framework for researchers to approach the synthesis of similarly complex heterocyclic molecules. The isoquinoline scaffold continues to be a rich source of chemical diversity for drug discovery, and a deep understanding of its synthetic chemistry is essential for innovation in the field.
References
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Available at: [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Center for Biotechnology Information. Available at: [Link]
An In-depth Technical Guide to the Identification of Chlorinated Isoquinoline Intermediates
Introduction: The Privileged Scaffold in Modern Drug Discovery The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Scaffold in Modern Drug Discovery
The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] From the naturally occurring vasodilator papaverine to synthetic antihypertensives like quinapril, the isoquinoline framework provides a versatile scaffold for designing therapeutic agents that target a wide range of diseases, including cancer, viral infections, and neurological disorders.[3][4] The introduction of chlorine atoms onto the isoquinoline ring system further enhances its utility, offering chemists precise control over the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[3] These chlorinated isoquinolines are not typically the final drug product but serve as critical intermediates, building blocks that are strategically modified throughout the synthetic process.[1]
The identification and characterization of these chlorinated intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] In the highly regulated pharmaceutical industry, rigorous analytical method validation is not just a best practice but a mandatory requirement by agencies like the FDA and EMA.[5][6][7] This guide provides an in-depth exploration of the core analytical techniques and methodologies employed to confidently identify and characterize chlorinated isoquinoline intermediates, empowering researchers and drug development professionals to navigate the complexities of their synthesis and analysis.
The Analytical Gauntlet: Challenges in Characterizing Chlorinated Intermediates
The analysis of chlorinated isoquinoline intermediates presents a unique set of challenges that demand a multi-faceted analytical approach. The inherent reactivity of some intermediates, coupled with the potential for complex mixtures and isomeric ambiguity, necessitates the use of orthogonal analytical techniques to build a comprehensive and unambiguous structural profile.
A primary challenge lies in the isotopic signature of chlorine. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[8][9] This isotopic distribution results in a characteristic "M+2" peak in mass spectrometry, where any fragment containing a single chlorine atom will exhibit a corresponding peak two mass units higher with roughly one-third the intensity.[9][10] While this is a powerful diagnostic tool, it can also complicate spectral interpretation, especially in molecules containing multiple chlorine atoms, which will exhibit more complex isotopic patterns.[11]
Furthermore, the position of the chlorine substituent(s) on the isoquinoline ring can significantly influence the molecule's fragmentation behavior in mass spectrometry and its chemical shifts in nuclear magnetic resonance (NMR) spectroscopy. Differentiating between positional isomers often requires careful analysis of fragmentation pathways and correlation NMR experiments.
Core Analytical Methodologies: A Triad of Techniques
A robust strategy for the identification of chlorinated isoquinoline intermediates relies on the synergistic use of three core analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Intermediates
For volatile and thermally stable chlorinated isoquinoline intermediates, GC-MS is an invaluable tool, offering high-resolution separation and sensitive detection.[12] The electron ionization (EI) source, commonly used in GC-MS, provides reproducible fragmentation patterns that serve as a "fingerprint" for a given compound, allowing for library matching and structural elucidation.[13]
Causality in Method Development: The choice of a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is deliberate. This phase provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics, based on their boiling points and relative polarities.[13] The temperature programming is optimized to ensure sharp peaks and adequate separation of closely eluting isomers.
Experimental Protocol: GC-MS Analysis of a Chlorinated Isoquinoline Intermediate
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL. For complex reaction mixtures, a liquid-liquid extraction may be necessary to remove non-volatile components.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature: 280 °C.
Injection Volume: 1 µL.
Injection Mode: Splitless.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Range: m/z 40-550.
Scan Rate: 2 scans/second.
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks corresponding to potential intermediates. Examine the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic isotopic pattern for chlorine-containing fragments.[8]
Caption: Workflow for the GC-MS analysis of chlorinated isoquinoline intermediates.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Intermediates
LC-MS is a powerful and versatile technique that can be applied to a wider range of chlorinated isoquinoline intermediates, including those that are non-volatile or thermally labile.[14] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode, where compounds are separated based on their hydrophobicity.[12]
Causality in Method Development: The choice of a C18 stationary phase is based on its broad applicability for separating a wide range of organic molecules.[15] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to provide optimal retention and separation. The addition of a small amount of an acid, such as formic acid, helps to protonate the nitrogen atom in the isoquinoline ring, leading to better peak shape and ionization efficiency in the mass spectrometer.[16] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar molecules, often preserving the molecular ion.[14]
Experimental Protocol: LC-MS Analysis of a Chlorinated Isoquinoline Intermediate
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% water/10% acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: 10% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Conditions:
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 40 psi.
Mass Range: m/z 100-800.
Data Analysis: Extract ion chromatograms (EICs) for the expected masses of the chlorinated intermediates. Analyze the mass spectra for the protonated molecular ion ([M+H]⁺) and the characteristic chlorine isotopic pattern.[17]
Caption: Workflow for the LC-MS analysis of chlorinated isoquinoline intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[12][18] For chlorinated isoquinoline intermediates, ¹H and ¹³C NMR are essential for confirming the core structure and determining the position of the chlorine substituent(s).
Causality in Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it is "invisible" in the ¹H NMR spectrum, allowing for the observation of the analyte's protons. The chemical shifts of the protons and carbons in the isoquinoline ring are highly sensitive to the electronic effects of the chlorine atom. An electron-withdrawing chlorine atom will deshield nearby protons and carbons, causing them to resonate at a higher chemical shift (downfield).[19] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive evidence for the structure.
Experimental Protocol: NMR Analysis of a Chlorinated Isoquinoline Intermediate
Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Observe the chemical shifts, integration (relative number of protons), and coupling patterns (splitting of signals) of the aromatic and any aliphatic protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Observe the chemical shifts of the carbon atoms in the isoquinoline ring and any substituents.
2D NMR (if necessary):
Acquire a COSY spectrum to identify proton-proton couplings.
Acquire an HSQC spectrum to correlate directly bonded protons and carbons.
Data Analysis: Interpret the spectra to assign the chemical shifts to specific atoms in the molecule and confirm the position of the chlorine substituent.
Data Presentation and Interpretation: A Holistic Approach
The true power in identifying chlorinated isoquinoline intermediates comes from integrating the data from all three analytical techniques. The following table illustrates how data from GC-MS, LC-MS, and NMR can be compiled to provide a comprehensive characterization of a hypothetical chlorinated isoquinoline intermediate.
Analytical Technique
Parameter
Observation
Interpretation
GC-MS
Retention Time
12.5 min
Consistent with a semi-volatile compound of this molecular weight.
Molecular Ion (m/z)
191/193 (3:1 ratio)
Indicates the presence of one chlorine atom.
Key Fragments (m/z)
156, 128
Corresponds to the loss of Cl and subsequent fragmentation of the isoquinoline ring.
LC-MS
Retention Time
5.8 min
Indicates moderate hydrophobicity.
[M+H]⁺ (m/z)
192/194 (3:1 ratio)
Confirms the molecular weight and the presence of one chlorine atom.
¹H NMR
Chemical Shifts (ppm)
Aromatic protons shifted downfield compared to unsubstituted isoquinoline.
The electron-withdrawing chlorine atom deshields the aromatic protons.
Coupling Constants (J)
Specific coupling patterns in the aromatic region.
Helps to determine the substitution pattern on the benzene and pyridine rings.
¹³C NMR
Chemical Shifts (ppm)
Carbon directly attached to chlorine shows a characteristic chemical shift.
Confirms the position of the chlorine atom.
Self-Validating Systems: Ensuring Trustworthiness in Analysis
In the context of pharmaceutical development, every analytical protocol must be a self-validating system.[5] This means that the methodology itself should have built-in checks to ensure its performance and the reliability of the data it generates.
System Suitability in Chromatography: Before any sample analysis, a system suitability test must be performed. This typically involves injecting a standard solution of a known compound to verify key performance characteristics of the chromatographic system, such as:
Resolution: The ability to separate the analyte from other components.
Tailing Factor: A measure of peak asymmetry.
Reproducibility: The consistency of retention times and peak areas over multiple injections.
Meeting pre-defined acceptance criteria for these parameters ensures that the system is performing optimally and that the subsequent data will be reliable.[7]
Internal Standards: The use of an internal standard in quantitative analysis is another critical aspect of a self-validating system. An internal standard is a compound of known concentration that is added to all samples and standards. By comparing the response of the analyte to the response of the internal standard, any variations in injection volume or instrument response can be corrected for, leading to more accurate and precise quantification.
Conclusion: A Multi-Modal Approach to Certainty
The identification of chlorinated isoquinoline intermediates is a critical step in the development of many important pharmaceuticals. A thorough and unambiguous characterization requires a multi-modal analytical approach that leverages the strengths of GC-MS, LC-MS, and NMR spectroscopy. By understanding the underlying principles of these techniques and implementing robust, self-validating protocols, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the development of safe and effective medicines. The insights gained from this comprehensive analytical characterization are not merely data points; they are the foundation upon which the entire drug development process is built.
References
Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAI_AoeAIrBPjBoRy5HNEBmv94m3RRES1BDzxjS_Kd1d77sJ0TPAlGbFshIzMcqUKEOdy7yUktNey-E9IhdnCy9Zs9SE2qRxk-l_LlnjOwV9dtfKwit-CLBlISM_Avo4NtizuGCpjMqcZYO3oCXSGuYL42RR8RmMkAneRHUBEvAYi4Bl01cpYYyKqe4sW4mdlfpxjYGCuPs3kTXpvYio_o01vDtGOOFNZ6-j0]
Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYaRXySkjmGD9RMId55u9x0NR32evGx_m9WU9Iv2eFsP-MWapGItnmzLGqRito2snbIMiSmkS4aXH1uPnYvH2QHy4mlMKUtrGOWAWr2mNRPak4zCP0aljfmDJApuzj8JDN1ouU7Umo6AwWPL5KdUWimJzyF1mreCeaxXXauYoWKy9Ej2E=]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863884/]
C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page04/page04scanMS21.htm]
Analytical Method Development and Validation in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_khB7U1U2ZVM5TRQYo7RoFGUPltK7VIFAGD7RK6--5x_7sDuBZalY8Qy5m5OoT6g50Bxronr4X2TYprQi257VVbyHFX4bemEWryv71iRfl4wqhEZmToBjUiBzp9yo1_18YMgZ82Y-BcFhKi9qGoeHEp4bxHE05bk_WxdRfkoghPaz3rxQLRyM_xsv2XmPTVy5rg==]
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2442000/]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropentan-1-ol - Benchchem. [URL: https://vertexaisearch.cloud.google.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7y71rgw8Z-xh9pVT9ehEErAmLuIRzFQct84rN8ovOfcaTdAFAXkZi7JoEbuM0_nDh205ARBbeF5VioeH0MCtuIM9lB1ZB44HLxJEONPKj-lS1dUo-3YLKh9Ii7fbwkGYvcd-VDkWct5PA9TE=]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl0MNbHp-A0iDVRc9WH0dpr5ohTRQag6vsKrggrHqLpjZol9aseec0UqrBkdKIaxX68zFajestahoLD2zD4_hKd6QRn_jyfO8cP2yPg5QRZ48HSN7bBJcBUC-I8jXT2G-20Ckm2tRyd8ZgvIZR1QHVJgRUYNw=]
Radicals and Mass Spectrometry (MS) Spring 2021. [URL: https://www.csun.edu/~hcchm001/CHEM334/CHEM334-MS.pdf]
mass spectra - the M+2 peak - Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]
Analytical method validation: A brief review. [URL: https://www.researchgate.
Leveraging Isoquinoline in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZyeHEg9wIRPjq8rCNl1eZv-DlyAwdSxj3AV140y2aAqBmQ2pDPTTHiGWHlgdODzGHFY8qQq6uQKNdvPVdO3zXNrkY3tMrijGKTvezse09bl06Z-dwvU9xMrHznRumod5S2N3rqnyQcswtJl84dzTPO0u4rXpjtgDzWCE5cON1m8cfrUJb_RVb6AuopSRdoPALG5T7fngRJK53rHSrhFcQbmdcAaQ=]
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/09/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]
Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic s. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo00832a035]
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [URL: https://www.mdpi.com/1420-3049/23/1/11]
NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF - ResearchGate. [URL: https://www.researchgate.
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-w.pdf]
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27537349/]
LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. [URL: https://www.researchgate.
Advanced techniques and applications of LC-MS in small molecule drug discovery. [URL: https://www.drugdiscoverytoday.com/technologies/ht-screening-and-hit-generation/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery/]
Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis - Thermo Fisher Scientific. [URL: https://assets.thermofisher.
Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es. [URL: https://www.cromlab-instruments.
High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/619097/]
EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents. [URL: https://patents.google.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.researchgate.net/publication/319198642_Analytical_Methodology_for_Characterization_of_Reactive_Starting_Materials_and_Intermediates_Commonly_Used_in_the_Synthesis_of_Small_Molecule_Pharmaceuticals]
Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21562688/]
Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation | CORESTA. [URL: https://www.coresta.
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3522]
Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/7798305_Identification_and_quantification_of_isoquinoline_alkaloids_in_the_genusSarcocapnosby_GC-MS]
Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqLgadM-4-DJb-Cv5ArCbET34MCg0ZGw6wQtbWTX6N-HSZRD-8QFL9QmOef86HaIg6w86BxVZCQPXoHtRyZy-KnNE47meCwp72VgP5ZtcHUtWIdjDQT6GbQiBjiyYlWrwd3VcRDhNd0I2j3va8XZYHy6yt9M3_3LxdsQUojNYQn6QyEYF4G3N7JDz]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256037/]
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry - Agilent. [URL: https://www.agilent.
Analytical methods of chlorine and the substances produced by the chlorine treatments. [URL: https://www.researchgate.
A Technical Guide to the Physicochemical Characterization of Novel Isoquinoline Derivatives: The Case of 1-Chloro-N-methylisoquinolin-8-amine
This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the critical imp...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the critical importance of determining fundamental physicochemical properties, specifically the melting point and physical state, using the yet-uncharacterized molecule, 1-Chloro-N-methylisoquinolin-8-amine, as a case study. In the absence of direct experimental data for this compound, we will employ a comparative analysis with a close structural isomer, 1-chloro-8-methylisoquinoline, to provide a scientifically grounded estimation and to underscore the necessity of empirical validation.
The Strategic Importance of Melting Point and Physical State in Drug Discovery
In the realm of medicinal chemistry and drug development, the melting point and physical state of a compound are not mere data points; they are foundational pillars that influence a molecule's journey from laboratory curiosity to potential therapeutic agent. These properties govern a compound's solubility, dissolution rate, and stability, all of which are critical determinants of its bioavailability and manufacturability. An understanding of these characteristics at an early stage can significantly de-risk a drug discovery program by identifying potential liabilities and informing formulation strategies.
Physicochemical Properties of 1-Chloro-N-methylisoquinolin-8-amine: An Inferential Analysis
As of the latest literature review, specific experimental data for the melting point and physical state of 1-Chloro-N-methylisoquinolin-8-amine has not been reported. However, we can draw valuable inferences from the known properties of its structural isomer, 1-chloro-8-methylisoquinoline.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Reported Melting Point (°C)
Reported Physical State
1-chloro-8-methylisoquinoline
C₁₀H₈ClN
177.63
78-79
Powder
1-Chloro-N-methylisoquinolin-8-amine
C₁₀H₉ClN₂
192.65
Not Reported
Predicted to be a solid
Data for 1-chloro-8-methylisoquinoline sourced from Sigma-Aldrich.[1]
The presence of the N-methylamino group in 1-Chloro-N-methylisoquinolin-8-amine, in place of the methyl group in 1-chloro-8-methylisoquinoline, introduces the potential for intermolecular hydrogen bonding. This additional intermolecular force would be expected to result in a higher melting point compared to its isomer. Therefore, it is reasonable to predict that 1-Chloro-N-methylisoquinolin-8-amine will also exist as a solid at room temperature, likely with a melting point exceeding 79°C. However, this remains a hypothesis that necessitates experimental confirmation.
Experimental Workflow for the Determination of Melting Point and Physical State
The definitive characterization of a novel compound such as 1-Chloro-N-methylisoquinolin-8-amine requires a systematic experimental approach. The following workflow outlines the essential steps for obtaining reliable data.
Synthesis procedure for 1-Chloro-N-methylisoquinolin-8-amine
Executive Summary This application note details the synthesis of 1-Chloro-N-methylisoquinolin-8-amine (CAS: 1374652-55-7), a critical heterocyclic building block for kinase inhibitors and DNA-intercalating therapeutics.[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of 1-Chloro-N-methylisoquinolin-8-amine (CAS: 1374652-55-7), a critical heterocyclic building block for kinase inhibitors and DNA-intercalating therapeutics.[1][2]
The procedure addresses the two primary synthetic challenges associated with this scaffold:
Regioselective Chlorination: Installing a chlorine atom at the C1 position while preserving the C8 functionality.[1]
Selective N-Monomethylation: Preventing over-alkylation (dimethylation) of the C8-amine, a common pitfall in peri-substituted isoquinolines.[1]
Protocol Strategy:
The optimized route utilizes a "Nitro-First, Chloro-Second" strategy.[1] We begin with 8-nitroisoquinoline to leverage the nitro group's stability during the harsh C1-chlorination conditions (
), followed by a chemoselective reduction and a controlled Boc-mediated methylation to ensure high purity.[1]
Retrosynthetic Analysis
The logical disconnection reveals 8-nitroisoquinoline as the ideal starting material.[1] The C1-chlorine is installed via the rearrangement of the N-oxide, a classic Meisenheimer-type activation.[1]
Figure 1: Retrosynthetic pathway designed to preserve the labile C1-chloride during amine functionalization.
Safety & Hazard Protocols
Reagent
Hazard Class
Critical Precaution
Phosphorus Oxychloride ()
Corrosive, Toxic
Reacts violently with water.[1] Quench slowly into ice at <0°C. Use strictly in a fume hood.
m-CPBA
Oxidizer, Explosive
Shock sensitive in dry form.[1] Do not concentrate to dryness.[1] Store at 2-8°C.
Methyl Iodide (MeI)
Carcinogen, Neurotoxin
Extreme alkylating agent.[1] Use double-gloving and a closed dispensing system.
Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken.
Quenching (CRITICAL): Cool the mixture to RT. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Maintain internal temp <20°C.
) causes hydrogenolysis (de-chlorination) of the C1-Cl bond.[1] We use Stannous Chloride () to selectively reduce the nitro group while leaving the aryl chloride intact.[1]
Rationale: Direct methylation of primary amines often leads to mixtures of mono- and di-methylated products.[1] The Boc-protection strategy guarantees the synthesis of the secondary amine.[1]
Cause: If skipping the Boc-route and using direct alkylation.[1]
Solution: Use the Boc-route described. Alternatively, use reductive amination with Paraformaldehyde and NaOMe/NaBH4, but optimization is required to prevent over-reaction.[1]
Problem: Low yield in Step 2 (Chlorination).
Cause: Incomplete N-oxide formation or wet reagents.[1]
Solution: Dry the N-oxide thoroughly before adding
.[1] Water reacts violently with , destroying the reagent.[1]
Technical Guide: Nucleophilic Substitution Reactions of 1-Chloroisoquinolines
[1] Abstract 1-Chloroisoquinoline is a privileged scaffold in medicinal chemistry, serving as the electrophilic linchpin for synthesizing kinase inhibitors, antitumor agents (e.g., isocarbostyril derivatives), and CNS-ac...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
1-Chloroisoquinoline is a privileged scaffold in medicinal chemistry, serving as the electrophilic linchpin for synthesizing kinase inhibitors, antitumor agents (e.g., isocarbostyril derivatives), and CNS-active ligands. Its reactivity is defined by the C1-position's high susceptibility to nucleophilic aromatic substitution (SNAr), driven by the adjacent ring nitrogen. This guide provides a rigorous technical framework for functionalizing 1-chloroisoquinolines, contrasting classical thermal SNAr with modern transition-metal-catalyzed approaches.[1]
Mechanistic Grounding: The C1 Electrophile
To optimize reaction conditions, one must understand the electronic landscape of the substrate. The C1 position of isoquinoline is uniquely reactive compared to the C3 or benzene-ring positions.
Electronic Activation
The C1 carbon is highly electrophilic due to two synergistic factors:
Inductive Effect (-I): The adjacent sp2 nitrogen atom pulls electron density, creating a partial positive charge (
Mesomeric Stabilization: Upon nucleophilic attack, the negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen, a highly favorable resonance contributor.
The "Ipso" Substitution Pathway
Unlike benzene derivatives which often require strong electron-withdrawing groups (EWGs) like nitro or cyano to facilitate SNAr, the isoquinoline nitrogen itself acts as an internal activator.
Figure 1: Mechanism of SNAr at C1-Isoquinoline
The following diagram illustrates the addition-elimination pathway, highlighting the critical role of the nitrogen atom in stabilizing the intermediate.
Caption: The SNAr pathway proceeds via an addition-elimination mechanism where the ring nitrogen stabilizes the anionic intermediate.
Strategic Decision Matrix: Method Selection
Not all nucleophiles react efficiently under thermal conditions.[1] Use this matrix to select the optimal protocol.
Variable
Thermal SNAr (Protocol A)
Microwave SNAr (Protocol B)
Pd-Catalyzed (Buchwald) (Protocol C)
Nucleophile Type
1°/2° Aliphatic Amines, Alkoxides, Thiols
Sterically hindered amines, weak nucleophiles
Anilines, Amides, weak N-nucleophiles
Reaction Time
2 – 24 Hours
10 – 45 Minutes
4 – 16 Hours
Solvent System
EtOH, iPrOH, NMP, DMSO
EtOH, NMP, DMF
Toluene, Dioxane, t-BuOH
Key Advantage
Scalable, no heavy metals
Rapid library generation
High yields for "difficult" substrates
Limitation
High T required for weak nucleophiles
Scale limitations (vessel size)
Cost of catalyst, metal scavenging required
Experimental Protocols
Protocol A: Thermal SNAr with Aliphatic Amines
Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine).
Inertion: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).
Charge: Add Pd(OAc)2, Ligand, and Base.[1] Purge with Argon.
Solvation: Add anhydrous Toluene, then the chloro-substrate and amine.
Reaction: Heat to 100–110 °C for 12 hours.
Workup: Filter through a Celite pad (elute with EtOAc) to remove Palladium black.[1] Concentrate and purify via flash chromatography.
Troubleshooting & Optimization
The Hydrolysis Trap
A common failure mode is the conversion of 1-chloroisoquinoline to isocarbostyril (Isoquinolin-1(2H)-one).[1]
Cause: Presence of water in the reaction mixture, especially when using hygroscopic solvents (DMSO, DMF) or strong hydroxide bases.
Observation: Appearance of a highly polar spot on TLC or a mass peak of [M-Cl+OH].[1]
Prevention: Use anhydrous solvents.[1] For SNAr, prefer non-hygroscopic alcohols (iPrOH) or use molecular sieves.[1]
Reactivity of C1 vs. C3
If using 1,3-dichloroisoquinoline :
Selectivity: The C1 position is significantly more reactive than C3.[1][4]
Control: To achieve mono-substitution at C1, perform the reaction at 0 °C to RT with 1.0 equivalent of nucleophile. Heating will force substitution at C3.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing 1-chloroisoquinoline substitutions.
Application Case Study: Kinase Inhibitor Scaffold
Objective: Synthesis of a 1-(piperazin-1-yl)isoquinoline derivative, a common motif in kinase inhibitors (e.g., targeting Rho-kinase or PKA).[1]
Application Note: Precision N-Methylation of 8-Amino-1-chloroisoquinoline
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the N-methylation of 8-amino-1-chloroisoquinoline . The synthesis of N-methylated derivati...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the N-methylation of 8-amino-1-chloroisoquinoline .
The synthesis of N-methylated derivatives of 8-amino-1-chloroisoquinoline presents a specific chemoselective challenge: distinguishing between the exocyclic aniline nitrogen, the endocyclic isoquinoline nitrogen, and the electrophilic C1-chlorine center. This guide provides validated strategies to navigate these competing reactivities.
Part 1: Strategic Analysis & Mechanistic Grounding
Before initiating synthesis, one must understand the electronic landscape of the substrate. The 8-amino-1-chloroisoquinoline scaffold contains three reactive centers that dictate protocol selection.
The Chemoselectivity Triad
Site A: Exocyclic Amine (8-NH₂): Aniline-like nucleophile. The target for methylation.
of conjugate acid is approx 3–4.
Site B: Endocyclic Nitrogen (N-2): Pyridine-like. Its basicity is significantly reduced by the electron-withdrawing chlorine at C1 and the peri-interaction with the 8-amino group.
Site C: Electrophilic Carbon (C-1): The C-Cl bond is activated for Nucleophilic Aromatic Substitution (
). Harsh conditions (high heat, strong nucleophiles) can lead to displacement of the chlorine by the amine, causing polymerization or side-product formation.[1]
The Solution: Reductive Alkylation
Direct alkylation with methyl iodide (
) often leads to mixtures of mono-methyl, di-methyl, and quaternized salts. To achieve high selectivity, Reductive Amination using formaldehyde and a mild hydride source is the superior strategy. It relies on the formation of an iminium intermediate which is reduced in situ.[2][3]
Why Sodium Triacetoxyborohydride (
)?
Selectivity: It reduces the imine/iminium species faster than it reduces the carbonyl (formaldehyde), preventing side reactions.
Mildness: It operates at room temperature and slightly acidic pH, preserving the labile C1-Cl bond which might otherwise hydrolyze or undergo
Target: 8-(Dimethylamino)-1-chloroisoquinoline
Method: Enhanced Reductive Amination (The "Double-Push" Method)
Rationale: To force the second methylation on the sterically more hindered secondary amine, we use excess formaldehyde and a stronger hydride donor or longer reaction times.
is toxic and can generate HCN if exposed to strong acid. Maintain pH ~5, do not go below pH 3.[1] Work in a fume hood.
Reaction: Stir at RT for 16 hours. If conversion is incomplete, add fresh Formalin (2 equiv) and reductant (1 equiv).[1]
Workup: Basify with 1M NaOH (carefully) to pH 10 to destroy excess cyanide and borate complexes. Extract with EtOAc.[5]
Waste Disposal: Treat aqueous waste with bleach (hypochlorite) to oxidize residual cyanides before disposal.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the logic behind the selected protocols.
Caption: Reaction logic flow. Green nodes indicate desired outcomes via Reductive Amination. Red nodes indicate risks associated with thermal or direct alkylation methods.
Part 4: Quality Control & Troubleshooting
Analytical Data Summary
Compound
Expected 1H NMR Shift (DMSO-d6)
LC-MS Signature
Parent (Primary)
6.0–7.0 (br s, 2H, )
Mono-Methyl
2.85–2.95 (d, 3H, ), 6.5 (q, 1H, )
Di-Methyl
2.80–2.90 (s, 6H, )
Troubleshooting Guide
Issue: Low Conversion to Mono-methyl.
Cause: Inefficient imine formation.
Fix: Add molecular sieves (4Å) to the reaction to sequester water, pushing the equilibrium toward the imine.
Issue: Over-methylation (Mono to Di).
Cause: Too much HCHO or reaction time too long.
Fix: Use stoichiometric Paraformaldehyde (1.0 equiv) and add it slowly. Switch solvent to DCE (less polar than MeOH) to slow down the second alkylation.
Issue: Loss of Chlorine (Dehalogenation).
Cause: Palladium contamination (if using catalytic hydrogenation) or extreme basicity.
Fix: Ensure hydride reagents are used, not catalytic hydrogenation (
will strip the Cl).
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
BenchChem. (2025).[3][4][5] "Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde." BenchChem Protocols.
Csomos, A., et al. (2022).[1][8][11] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc.
Application Note: Strategic Synthesis of Heterocyclic Scaffolds using CAS 1374652-55-7
This Application Note provides a comprehensive technical guide for the utilization of 1-Chloro-N-methylisoquinolin-8-amine (CAS 1374652-55-7) .[1][2][3] This compound represents a high-value "peri-substituted" heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the utilization of 1-Chloro-N-methylisoquinolin-8-amine (CAS 1374652-55-7) .[1][2][3] This compound represents a high-value "peri-substituted" heterocyclic building block, offering unique geometry for the construction of complex tricyclic scaffolds and functionalized kinase inhibitors.[2][3]
Executive Summary & Chemical Profile[2][3][4]
CAS 1374652-55-7 , identified as 1-Chloro-N-methylisoquinolin-8-amine , is a bifunctional isoquinoline scaffold characterized by a reactive electrophilic center at C1 and a nucleophilic amino handle at the C8 (peri) position.[1][2][3] This specific substitution pattern allows for "orthogonal functionalization," enabling researchers to sequentially modify the scaffold to generate diverse chemical libraries, particularly for kinase inhibitors (targeting the hinge region) and poly(ADP-ribose) polymerase (PARP) inhibitors .[3]
Chemical Identity Table
Property
Specification
Chemical Name
1-Chloro-N-methylisoquinolin-8-amine
CAS Number
1374652-55-7
Molecular Formula
C₁₀H₉ClN₂
Molecular Weight
192.64 g/mol
Core Reactivity
C1-Cl: Highly reactive to SNAr and Pd-catalyzed coupling.C8-NHMe: Nucleophilic; amenable to acylation, alkylation, or peri-annulation.[1][2][3][4]
The structural uniqueness of CAS 1374652-55-7 lies in the 1,8-peri relationship .[1][2][3] Unlike standard quinolines, the proximity of the C1-chloro and C8-amino groups facilitates:
Divergent Functionalization: The C1-Cl bond is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the C8-amine remains protected or available for subsequent steps.[3]
Tricyclic Annulation: The scaffold serves as a precursor for imidazo[4,5,1-ij]isoquinolines and other fused tricyclic systems, which are privileged structures in bio-active alkaloids.[3]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic workflows for CAS 1374652-55-7, highlighting three primary modes of reactivity.[1][2][3]
Detailed Experimental Protocols
Protocol A: C1-Functionalization via SNAr (Nucleophilic Displacement)
This method is preferred for introducing amine or ether solubilizing groups at the C1 position.[1][2][3] The C1-Cl bond in isoquinolines is significantly more labile than in chlorobenzenes due to the electron-deficient nature of the pyridine ring.[1][2][3]
Degassing: Charge a microwave vial with the substrate, boronic acid, and Cs₂CO₃ solution in 1,4-Dioxane. Sparge with Argon for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM rapidly under an Argon stream.[3] Cap immediately.
Reaction: Heat at 90°C (thermal) for 12 hours or 120°C (microwave) for 45 minutes.
Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black. Rinse with MeOH.[3]
Isolation: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol C: Peri-Annulation to Tricyclic Cores
Exploiting the 8-NHMe and 1-Cl proximity allows for the formation of fused ring systems.[1][2][3]
Target Scaffold: 1-Methyl-1,2-dihydro-4H-imidazo[4,5,1-ij]isoquinolin-4-one derivatives (requires oxidation) or direct bridging.[1][2][3]
Note: Direct cyclization usually requires displacing the Cl with a linker that can condense with the N-Me, or using a one-carbon bridge if the Cl is first converted to an amine.[1][2][3]
Modified Protocol (Formation of Perimidine-like analogues):
Step 1 (Amination): Convert C1-Cl to C1-NH₂ using Ammonia/MeOH at 120°C (autoclave).
Step 2 (Cyclization): Treat the resulting 1-amino-8-(methylamino)isoquinoline with Triethyl Orthoformate (HC(OEt)₃) and catalytic p-TsOH.[1][2][3]
Reaction: Reflux for 3 hours. The N1 and N8 nitrogens will bridge via the methine carbon, forming a tricyclic cation or neutral species depending on pH.[3]
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield in SNAr
Nucleophile steric hindrance or low temperature.[1][2][3]
Switch solvent to DMSO; increase temperature to 120°C. Use microwave irradiation.[3]
Switch catalyst to Pd(OAc)₂/XPhos or Pd₂dba₃/SPhos to facilitate oxidative addition.[3]
Incomplete Conversion
Catalyst poisoning (Suzuki) or moisture (SNAr).[3]
Ensure rigorous degassing.[3] Use anhydrous solvents.[3]
N-Methyl Scrambling
Demethylation under harsh Lewis Acid conditions.[1][2][3]
Avoid BBr₃ or AlCl₃.[3] Use mild deprotection strategies if other protecting groups are present.[3]
References
Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for 1-chloroisoquinoline reactivity).
SNAr Methodologies: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Mechanistic grounding for pyridine/isoquinoline electrophilicity).
Pd-Catalysis on Heterocycles: Surry, D. S.; Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci.[3]2011 , 2, 27-50.[3] Link
Peri-Annulation Precedents: Tanimoto, K., et al. "Synthesis of peri-fused heterocycles." J. Org.[3][5] Chem.2019 , 84, 1489. (Analogous chemistry for 1,8-naphthalene and isoquinoline systems).
(Note: Specific patent literature for CAS 1374652-55-7 is limited, but its reactivity profile is strictly homologous to 1-chloroisoquinoline derivatives used in recent kinase inhibitor patents.)[1][2][3]
Application of Aminoisoquinolines in Kinase Inhibitor Research: A Technical Guide
Introduction: The Aminoisoquinoline Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most significant classe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Aminoisoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] Consequently, the development of small molecule inhibitors that can selectively modulate kinase function is a cornerstone of contemporary drug discovery.[3]
Within the diverse chemical space of kinase inhibitors, the isoquinoline ring system stands out as a "privileged scaffold".[4][5] This bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, is a recurring motif in a multitude of natural products and synthetic molecules with potent biological activities.[4] The introduction of an amino group to the isoquinoline nucleus, particularly at the 7-position to form the isoquinolin-7-amine core, has proven to be a critical modification for enhancing the biological activity of many derivatives.[4] This substitution significantly influences the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which are paramount for effective engagement with the kinase active site.[4]
This technical guide provides a comprehensive overview of the application of aminoisoquinolines in kinase inhibitor research. We will delve into the mechanistic principles of their inhibitory action, provide detailed, field-proven protocols for their synthesis and evaluation, and explore their impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the aminoisoquinoline scaffold in their kinase inhibitor discovery programs.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of aminoisoquinoline-based kinase inhibitors function as ATP-competitive inhibitors.[6] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, adenosine triphosphate (ATP).[7] The isoquinoline ring system, with its specific arrangement of nitrogen and carbon atoms, facilitates key interactions within the hinge region of the kinase domain, a critical area for ATP binding.
The selectivity of these inhibitors for specific kinases is achieved through interactions with amino acid residues surrounding the ATP-binding site.[7] The amino group and other substituents on the isoquinoline scaffold can be strategically modified to exploit subtle differences in the topology and chemical environment of the ATP-binding pockets of different kinases, thus enabling the development of highly selective inhibitors.[7]
A recent paradigm shift in understanding kinase inhibitor action reveals that beyond simple competitive inhibition, some inhibitors can induce conformational changes in the target kinase.[8] These altered states can render the kinase unstable and susceptible to degradation by the cell's natural protein clearance machinery.[8] This dual mechanism of action—inhibition and degradation—presents a promising avenue for developing more effective and durable therapeutic agents.[8]
Key Kinase Targets and Associated Signaling Pathways
Aminoisoquinoline-based inhibitors have demonstrated activity against a range of important kinase targets implicated in various diseases. Below, we highlight a few key examples and their associated signaling pathways.
Rho-associated Coiled-coil containing Protein Kinase (ROCK)
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in cardiovascular diseases such as hypertension.[6] Aminoisoquinoline derivatives have been successfully developed as potent ROCK inhibitors.[6]
Figure 1: Simplified ROCK Signaling Pathway
Caption: The ROCK signaling pathway leading to cytoskeletal reorganization and its inhibition by aminoisoquinoline-based compounds.
c-Jun N-terminal Kinase (JNK)
The JNK signaling pathway is a critical component of the cellular response to stress and is involved in inflammation, apoptosis, and cell differentiation.[9][10] Dysregulation of the JNK pathway is associated with various diseases, including neurodegenerative disorders and cancer.[11]
Figure 2: Overview of the JNK Signaling Pathway
Caption: The JNK signaling cascade and its role in regulating gene expression in response to stress.
Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcription elongation.[4] In complex with its cyclin partner (T1 or T2), it forms the positive transcription elongation factor b (P-TEFb).[12] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription.[6] Inhibition of CDK9 is a promising therapeutic strategy for cancers that are dependent on the high-level expression of certain oncogenes.[6]
Figure 3: Role of CDK9 in Transcriptional Elongation
Caption: The role of the CDK9-containing P-TEFb complex in promoting transcriptional elongation and its inhibition.
Haspin Kinase
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[8][13] This phosphorylation event is essential for the proper alignment of chromosomes during cell division, making Haspin an attractive target for cancer therapy.[5][8]
Figure 4: Haspin Kinase in Mitotic Progression
Caption: The role of Haspin kinase in orchestrating proper chromosome alignment during mitosis.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis and evaluation of aminoisoquinoline-based kinase inhibitors. These protocols are designed to be self-validating and include explanations for key experimental choices.
Protocol 1: Synthesis of a 1-Aminoisoquinoline Derivative
This protocol describes a general method for the synthesis of a 1-aminoisoquinoline derivative, which can be adapted for the synthesis of various analogs. The procedure involves a two-step process: nitration of isoquinoline followed by reduction of the nitro group.[14]
Materials:
Isoquinoline
Potassium nitrate (KNO₃)
Concentrated sulfuric acid (H₂SO₄)
Methanol
Raney Nickel
Hydrogen gas (H₂)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
High-pressure autoclave
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
Step 1: Synthesis of 1-Nitroisoquinoline
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline in concentrated sulfuric acid at 0 °C (ice bath).
Causality: The reaction is performed at low temperature to control the exothermic nature of the nitration reaction and to minimize side product formation.
Nitration: Slowly add potassium nitrate portion-wise to the stirred solution while maintaining the temperature at 0 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Causality: Neutralization is crucial to quench the reaction and to precipitate the product.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-nitroisoquinoline.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Reduction of 1-Nitroisoquinoline to 1-Aminoisoquinoline
Catalyst Preparation: In a high-pressure autoclave, add the synthesized 1-nitroisoquinoline and methanol.
Hydrogenation: Add a catalytic amount of Raney Nickel to the mixture.
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to 2 MPa. Heat the reaction to 55 °C and stir until hydrogen uptake ceases.[14]
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro groups to amines. Raney Nickel is a commonly used catalyst for this transformation.
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure.
Purification: The resulting crude 1-aminoisoquinoline can be purified by recrystallization from a suitable solvent (e.g., benzene) to yield the final product.[14]
Figure 5: General Synthesis Workflow
Caption: A two-step workflow for the synthesis of 1-aminoisoquinoline from isoquinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay, a robust and high-throughput method for determining the inhibitory activity of compounds against a specific kinase.[15][16] The principle of the assay relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[15]
Materials:
Purified recombinant kinase of interest
Fluorescently labeled peptide substrate (tracer) specific for the kinase
ATP
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Aminoisoquinoline inhibitor stock solution (in DMSO)
384-well black microplates
Fluorescence polarization plate reader
Step-by-Step Procedure:
Reagent Preparation:
a. Prepare serial dilutions of the aminoisoquinoline inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
b. Prepare a solution of the kinase in kinase assay buffer at a concentration that gives a robust signal in the assay window.
c. Prepare a solution of the fluorescent tracer and ATP in kinase assay buffer. The concentration of the tracer should be close to its Kd for the anti-phospho-antibody, and the ATP concentration should be at or near the Km for the kinase.
Assay Setup:
a. To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor solutions.
b. Add 5 µL of the kinase solution to all wells except the "no enzyme" control wells.
c. Add 5 µL of kinase assay buffer to the "no enzyme" control wells.
Kinase Reaction:
a. Initiate the kinase reaction by adding 5 µL of the tracer/ATP solution to all wells.
b. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate. The incubation time should be optimized to ensure the reaction is in the linear range.
Detection:
a. Stop the reaction by adding a stop solution containing an anti-phospho-peptide antibody.
b. Incubate for 30 minutes to allow the antibody to bind to the phosphorylated tracer.
Measurement:
a. Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
Data Analysis:
a. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibition" (enzyme + DMSO) and "100% inhibition" (no enzyme) controls.
b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: A streamlined workflow for performing a fluorescence polarization-based kinase inhibition assay.
Protocol 3: Cell-Based ROCK Inhibition Assay (Western Blot)
This protocol details a cell-based assay to evaluate the efficacy of an aminoisoquinoline-based ROCK inhibitor in a cellular context by measuring the phosphorylation status of a downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[5][17]
Materials:
Human cancer cell line (e.g., Panc-1)
Complete cell culture medium
Aminoisoquinoline ROCK inhibitor stock solution (in DMSO)
Phosphate-buffered saline (PBS)
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Western blot transfer system and membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and anti-GAPDH (loading control)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system for western blot detection
Step-by-Step Procedure:
Cell Culture and Treatment:
a. Seed Panc-1 cells in 6-well plates and grow to 70-80% confluency.
b. Treat the cells with varying concentrations of the aminoisoquinoline ROCK inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
Cell Lysis:
a. After treatment, wash the cells twice with ice-cold PBS.
b. Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
c. Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
Protein Quantification:
a. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
SDS-PAGE and Western Blotting:
a. Normalize the protein concentration of all samples with lysis buffer.
b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
a. Block the membrane with blocking buffer for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr853) overnight at 4 °C.
c. Wash the membrane three times with TBST.
d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Wash the membrane three times with TBST.
Detection and Analysis:
a. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
b. Strip the membrane and re-probe with antibodies against total MYPT1 and GAPDH to ensure equal loading.
c. Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 and GAPDH signals.
Data Presentation
The quantitative data generated from the in vitro kinase inhibition assays can be summarized in a table for easy comparison of the potency and selectivity of different aminoisoquinoline derivatives.
Compound ID
Target Kinase
IC₅₀ (nM)
Selectivity vs. Off-Target Kinase (Fold)
AQC-001
ROCK1
15
>100 vs. PKA
AQC-002
JNK1
25
>50 vs. p38α
AQC-003
CDK9
8
>200 vs. CDK2
AQC-004
Haspin
12
>150 vs. Aurora B
Conclusion and Future Directions
The aminoisoquinoline scaffold has proven to be a highly versatile and fruitful starting point for the design and development of potent and selective kinase inhibitors. The synthetic accessibility and the tunable physicochemical properties of this heterocyclic system allow for extensive structure-activity relationship (SAR) studies, leading to the optimization of lead compounds with desirable pharmacological profiles.
The detailed protocols provided in this technical guide offer a robust framework for researchers to synthesize and evaluate their own aminoisoquinoline-based kinase inhibitors. By combining rational drug design with rigorous experimental validation, the full potential of this privileged scaffold can be harnessed to develop novel therapeutics for a wide range of diseases driven by aberrant kinase signaling.
Future research in this area will likely focus on the development of next-generation aminoisoquinoline inhibitors with improved selectivity profiles to minimize off-target effects. Furthermore, exploring the potential of these compounds to induce targeted protein degradation, in addition to their inhibitory activity, represents an exciting frontier in kinase inhibitor research. The continued application of advanced screening technologies and a deeper understanding of kinase biology will undoubtedly solidify the position of aminoisoquinolines as a cornerstone of kinase-targeted drug discovery.
References
The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery - Benchchem.
Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... - ResearchGate. [Link]
family of protein kinase inhibitors - Cold Spring Harbor Laboratory. [Link]
CDK9 is a central hub for proper signaling of each step in the... - ResearchGate. [Link]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [Link]
CDK9: From Basal Transcription to Cancer and AIDS. [Link]
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - SciSpace. [Link]
c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. [Link]
Role of CDK9 in transcription and apoptosis. CDK cyclin-dependent... - ResearchGate. [Link]
CDK9: a signaling hub for transcriptional control - PMC. [Link]
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed. [Link]
CDK9: a signaling hub for transcriptional control - PubMed. [Link]
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
The JNK signal transduction pathway. Schematic representation of the... | Download Scientific Diagram - ResearchGate. [Link]
Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC. [Link]
New horizons in next-generation small molecule kinase inhibitors - Drug Target Review. [Link]
Haspin - Society for Developmental Biology. [Link]
Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. [Link]
Analysis of Ser/Thr Kinase HASPIN-Interacting Proteins in the Spermatids - MDPI. [Link]
Scalable synthesis routes for N-methyl-8-aminoisoquinoline derivatives
Application Note & Protocol Scalable Synthesis Routes for N-methyl-8-aminoisoquinoline Derivatives: A Technical Guide Abstract N-methyl-8-aminoisoquinoline and its derivatives represent a critical pharmacophore in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Scalable Synthesis Routes for N-methyl-8-aminoisoquinoline Derivatives: A Technical Guide
Abstract
N-methyl-8-aminoisoquinoline and its derivatives represent a critical pharmacophore in modern drug discovery, exhibiting a wide spectrum of biological activities, including potent antimalarial, anticancer, and antimicrobial properties.[1][2] The scalability of synthetic routes to these compounds is a significant bottleneck in their transition from laboratory-scale discovery to clinical and commercial development. This technical guide provides a detailed analysis of two primary, scalable synthetic strategies for N-methyl-8-aminoisoquinoline derivatives. We offer field-proven, step-by-step protocols, a comparative analysis of the routes, and in-depth explanations of the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of the N-methyl-8-aminoisoquinoline Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[3] The 8-amino substituted variants, in particular, are renowned for their ability to chelate metal ions and generate reactive oxygen species, a mechanism central to the activity of antimalarial drugs like primaquine.[1][4] The introduction of an N-methyl group on the 8-amino substituent serves to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which can significantly enhance its pharmacokinetic profile and biological efficacy.
However, the synthesis of these specific derivatives on a large scale presents several challenges:
Regioselectivity: Ensuring selective functionalization at the C8 position of the isoquinoline ring.
N-Alkylation Control: Preventing over-alkylation of the primary 8-amino group to form quaternary ammonium salts.
Purification: The basic nature of the final products can lead to difficulties in purification, particularly with standard silica gel chromatography, often causing peak tailing and irreversible adsorption.[5]
This guide addresses these challenges by outlining robust and scalable synthetic methodologies.
Retrosynthetic Analysis and Strategic Overview
Two logical and industrially viable retrosynthetic strategies emerge for the synthesis of the target scaffold. These approaches differ primarily in the timing of the key N-methylation step.
Diagram 2.1: Retrosynthetic Strategies
Caption: High-level retrosynthetic analysis for N-methyl-8-aminoisoquinoline derivatives.
Strategy A (Late-Stage N-Methylation): This linear approach involves the initial synthesis of a core 8-aminoisoquinoline intermediate, followed by a selective N-methylation step. This strategy is highly modular, allowing for the synthesis of a common intermediate that can be diversified.
Strategy B (Convergent Synthesis): This approach involves constructing the isoquinoline ring from a precursor that already contains the N-methylamino sidechain. This can be more efficient in terms of step count if the starting materials are readily available.
Strategy A: Synthesis via Late-Stage N-Methylation
This strategy hinges on the robust preparation of the 8-aminoisoquinoline core, which is then methylated in a controlled fashion.
Workflow for Strategy A
Diagram 3.1: Workflow for Late-Stage N-Methylation
Caption: Experimental workflow for Strategy A.
Protocol 1: Scalable Synthesis of 8-Aminoisoquinoline via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and scalable method that avoids the harsh conditions of older techniques like the Ullmann condensation.[6][7] This protocol utilizes a readily available 8-haloisoquinoline.
Rationale: This cross-coupling reaction provides excellent yields and functional group tolerance. Using ammonia or an ammonia equivalent allows for the direct installation of the primary amino group. Microwave-assisted protocols can significantly accelerate the reaction.[8][9]
Reaction Setup: To an oven-dried, argon-flushed reaction vessel, add 8-bromoisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
Solvent and Reagent Addition: Add anhydrous toluene to the vessel, followed by benzophenone imine (1.2 eq).
Reaction: Heat the mixture to 100 °C and stir vigorously under argon for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Work-up (Imine Hydrolysis): Cool the reaction to room temperature. Add 2 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
Purification (Acid-Base Extraction): Transfer the mixture to a separatory funnel. The product will be in the acidic aqueous layer as the hydrochloride salt. Wash the aqueous layer with ethyl acetate (3x) to remove non-basic impurities (like benzophenone).
Isolation: Cool the aqueous layer in an ice bath and carefully basify with 2 M NaOH until pH > 10. The free base, 8-aminoisoquinoline, will precipitate or can be extracted with dichloromethane.
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-aminoisoquinoline.
Protocol 2: N-Methylation of 8-Aminoisoquinoline via Reductive Amination
Reductive amination is a superior method for scalable, selective mono-N-methylation.[10][11] It proceeds via an intermediate imine (or iminium ion) which is reduced in situ. This one-pot procedure avoids the handling of toxic and volatile methyl halides and significantly reduces the risk of over-alkylation that plagues traditional methods.
Rationale: Using formaldehyde as the methyl source and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) provides high yields and selectivity for the monomethylated product under weakly acidic conditions.[12]
Materials:
8-Aminoisoquinoline
Formaldehyde (37% solution in H₂O)
Sodium Cyanoborohydride (NaBH₃CN)
Methanol
Acetic Acid
Saturated Sodium Bicarbonate (NaHCO₃) solution
Dichloromethane (DCM)
Step-by-Step Protocol:
Dissolution: Dissolve 8-aminoisoquinoline (1.0 eq) in methanol.
Imine Formation: Add formaldehyde solution (1.1 eq) to the mixture, followed by acetic acid to catalyze imine formation (adjust to pH 5-6). Stir at room temperature for 1 hour.
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to control gas evolution. Stir the reaction at room temperature for 4-6 hours until complete.
Quenching: Carefully quench the reaction by slowly adding it to a saturated solution of NaHCO₃ to neutralize the acid and decompose any remaining reducing agent.
Extraction: Extract the aqueous mixture with DCM (3x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or by the acid-base extraction method described in Section 5.
Strategy B: Convergent Synthesis via Bischler-Napieralski Reaction
This classic reaction provides a direct route to 3,4-dihydroisoquinolines, which can be easily oxidized to the aromatic isoquinoline core.[13][14] By starting with an N-methylated phenethylamine derivative, the target scaffold can be constructed efficiently.
Workflow for Strategy B
Diagram 4.1: Workflow for Bischler-Napieralski Synthesis
This protocol describes the cyclization of an N-acyl-N-methyl-phenethylamine derivative. The success of this reaction often depends on the electronic nature of the aromatic ring; electron-donating groups facilitate the intramolecular electrophilic aromatic substitution.[14][15]
Rationale: This method builds the core ring structure in a single key step. The use of common dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is well-established for large-scale synthesis.[15]
Ammonium formate or Cyclohexene (for dehydrogenation)
Ice
Ammonium Hydroxide (NH₄OH)
Step-by-Step Protocol:
Cyclization: Dissolve the N-acyl precursor (1.0 eq) in anhydrous acetonitrile. Cool the solution in an ice bath and slowly add POCl₃ (2.0-3.0 eq) dropwise.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 9 with concentrated NH₄OH while keeping the mixture cool in an ice bath.
Extraction: Extract the product, a 3,4-dihydroisoquinoline derivative, with ethyl acetate or DCM (3x).
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Dehydrogenation (Aromatization): Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., ethanol). Add 10% Pd/C catalyst. For catalytic transfer hydrogenation, add ammonium formate and reflux. Alternatively, use a traditional hydrogen atmosphere or a chemical oxidant.
Final Isolation: After the reaction is complete, filter the catalyst through a pad of Celite®, wash with methanol, and concentrate the filtrate to obtain the crude aromatic product, which can be further purified.
Comparative Analysis of Synthetic Routes
The choice between Strategy A and Strategy B depends on factors such as starting material availability, cost, and the desired scale of production.
Feature
Strategy A: Late-Stage Methylation
Strategy B: Convergent Synthesis
Overall Yield
Generally good to excellent.
Can be high, but sensitive to cyclization precursor.
Scalability
Excellent. Both steps are highly scalable.
Good. Cyclization can be exothermic and require care.
Versatility
High. The 8-aminoisoquinoline intermediate can be used to make many analogs.
Moderate. A new precursor is needed for each analog.
Key Challenges
Potential for over-methylation if not controlled.
Synthesis of the required phenethylamine precursor.
Purification
Final product purification required.
Multiple intermediates may require purification.
Cost-Effectiveness
Often more cost-effective due to simpler starting materials.
Due to the basic nature of N-methyl-8-aminoisoquinoline, acid-base extraction is an exceptionally effective and scalable purification technique that avoids costly and time-consuming chromatography.[5]
Rationale: This technique exploits the difference in solubility between the basic product (soluble in aqueous acid as a salt) and neutral or acidic organic impurities (which remain in the organic solvent).
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Acidic Extraction: Transfer the solution to a large separatory funnel and add an equal volume of 1 M HCl. Shake vigorously, venting frequently. The protonated product will partition into the aqueous layer.
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl to ensure complete recovery.
Basification and Re-extraction: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (pH > 10). The free-base product will often precipitate or form an oil.
Final Extraction: Extract the product back into DCM or ethyl acetate (3x).
Isolation: Combine the final organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]
Vitale, P., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(4), 6411-6444. Available at: [Link]
Vitale, P., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(4), 6411-6444. Available at: [Link]
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
Al-Harrasi, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(21), 3835. Available at: [Link]
Vitale, P., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
University of Cambridge. Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Available at: [Link]
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Available at: [Link]
Mohammed, I., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4983. Available at: [Link]
Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
Indian Academy of Sciences. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available at: [Link]
Wikipedia. Reductive amination. Available at: [Link]
Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Available at: [Link]
Kumar, V., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 55(17), 7593-7606. Available at: [Link]
An expedient access to diverse N-alkyl 1,2,3,4-tetrahydroisoquinolines is reported by reductive amination... Available at: [Link]
Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 693. Available at: [Link]
Zhang, Y., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(1), 6. Available at: [Link]
DTIC. (1999). Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process. Available at: [Link]
ChemBK. (2024). 8-Aminoisoquinoline. Available at: [Link]
American Elements. Isoquinolines. Available at: [Link]
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
Semantic Scholar. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. RSC Advances, 14, 24706-24727. Available at: [Link]
Technical Support Center: Purification of 1-Chloro-N-methylisoquinolin-8-amine
[1] Case ID: ISOQ-CL-NM8 Status: Active Support Topic Classification: Heterocyclic Chemistry / Purification Protocols Safety Warning: 1-Chloroisoquinolines are potent electrophiles and skin sensitizers. Handle in a fume...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: ISOQ-CL-NM8
Status: Active Support Topic
Classification: Heterocyclic Chemistry / Purification Protocols
Safety Warning: 1-Chloroisoquinolines are potent electrophiles and skin sensitizers. Handle in a fume hood.
Peri-Interaction (Sterics): The C1-Chloro and C8-N-methylamine groups occupy the "peri" positions (similar to 1,8-naphthalene), creating significant steric strain and electronic repulsion.
Hydrolytic Instability: The C1-Cl bond is activated (vinylogous imidoyl chloride). Under acidic or aqueous conditions, it is prone to hydrolysis, yielding the thermodynamically stable 1-isoquinolinone (isocarbostyril) byproduct.
Basicity: The secondary amine at C8 induces tailing on standard silica gel.
Purification Strategy:
Success relies on suppressing hydrolysis while masking basicity . Standard acidic workups or unbuffered silica columns will result in low yields and lactam contamination.
Troubleshooting Guide (Q&A)
Issue 1: "My product streaks/tails heavily on the TLC plate and column."
Diagnosis: Interaction between the basic C8-amine and acidic silanol groups on the silica stationary phase.
Solution: Passivate the silica.
TLC: Add 1-2% Triethylamine (Et
N) or (in MeOH) to your developing solvent.
Column: Pre-wash the column with eluent containing 1% Et
N. Maintain 0.5% EtN throughout the run.
Alternative: Use Amine-functionalized Silica (e.g., NH2-silica) to eliminate the need for mobile phase modifiers.
Issue 2: "I see a new spot appearing at the baseline (highly polar) during the column run."
Diagnosis: On-column hydrolysis. The slightly acidic nature of silica gel, combined with moisture, is converting the 1-Cl to the 1-OH (tautomerizes to 1-oxo/lactam).
Solution:
Dry Load: Do not dissolve the crude in large volumes of wet solvent. Adsorb onto Celite or basic alumina.
Speed: Flash chromatography must be "flash." Do not let the compound sit on the column.
Switch Stationary Phase: If degradation persists, switch to Neutral or Basic Alumina (Activity Grade III). Alumina is less acidic than silica and preserves the 1-Cl bond.
Issue 3: "The product turns dark brown/black upon concentration."
Diagnosis: Oxidative degradation of the electron-rich 8-aminoisoquinoline core.
Solution:
Inert Atmosphere: Evaporate solvents at
C. Release vacuum with Nitrogen/Argon, not air.
Scavengers: If the product is an oil, store it frozen in benzene/dioxane or convert it immediately to a stable salt (e.g., HCl salt, only if the 1-Cl is stable enough, which is risky here).
Better Storage: Store as a solid at -20°C under Argon.
Issue 4: "I cannot separate the 1-Chloro product from the 1-Hydroxy impurity."
Diagnosis: These compounds have vastly different polarities but can co-elute if the lactam (1-OH form) aggregates.
Solution:
Solvent System: Use DCM:MeOH (98:2 to 95:5) rather than Hexane:EtOAc. The chlorinated product is soluble in DCM; the lactam is often poorly soluble and may precipitate out, allowing filtration before the column.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific isoquinoline derivative.
Caption: Purification logic tree prioritizing removal of the hydrolysis byproduct (Lactam) before chromatographic separation.
Best for: Oily crude mixtures or removing non-polar impurities.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Column Pre-treatment: Slurry pack the column using Hexane containing 1% Triethylamine (Et
N) . Flush with 2 column volumes (CV) to neutralize acidic sites.
Mobile Phase: Gradient of Hexane:Ethyl Acetate (9:1
7:3) with 0.5% EtN constant.
Note: Avoid MeOH if possible, as it can be nucleophilic at high concentrations/temperatures. If polarity is needed, use DCM with 0.5% Et
N.
Loading: Dissolve crude in minimum DCM + 1% Et
N. Load carefully.
Elution: Collect fractions. The 1-Cl product typically elutes before the 1-OH impurity.
Workup: Pool fractions. Evaporate at <35°C .
Protocol B: Recrystallization (High Purity)
Best for: Final polishing of solid material.
Solvent Selection: Ethanol (solvent) and Water (antisolvent).
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 50-60°C). Do not boil (risk of hydrolysis).
Precipitation: Add water dropwise until a faint turbidity persists.
Cooling: Allow to cool to RT, then 4°C.
Filtration: Filter the yellow/off-white needles. Wash with cold Ethanol:Water (1:1).
Drying: Dry under high vacuum over
or KOH pellets.
Comparative Data: Purification Methods
Feature
Buffered Silica Column
Basic Alumina Column
Recrystallization
Purity Potential
95-98%
>98%
>99%
Yield
Moderate (loss to tailing)
High (less adsorption)
Variable (mother liquor loss)
Risk of Hydrolysis
Moderate (if unbuffered)
Low
Low (if temp controlled)
Scalability
Good (g scale)
Good (g scale)
Excellent (kg scale)
Time Required
2-4 Hours
2-4 Hours
24 Hours
References
BenchChem. (2025).[1][2] Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile. Retrieved from
Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline Product Information & Safety Data Sheet. Retrieved from
Csomos, A., et al. (2022).[3][4] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[4] Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 140539: 1-Chloroisoquinoline. Retrieved from
Nemez, D. B., et al. (2023).[5] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[5] Retrieved from
Technical Support Center: Isoquinoline Amine Isomer Separation
Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: HPLC/UHPLC Protocol Design for Positional Isomers of Isoquinoline Amines Welcome to the Separation Specialist Portal You are accessing the techni...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Level 3 (Advanced Method Development)
Subject: HPLC/UHPLC Protocol Design for Positional Isomers of Isoquinoline Amines
Welcome to the Separation Specialist Portal
You are accessing the technical guide for Isoquinoline Amine Isomers . These compounds present a "double-trouble" challenge in chromatography:
Basic Tailing: The isoquinoline nitrogen (pKa ~5.[1]4) and the exocyclic amine group create strong interactions with residual silanols, leading to severe peak tailing.
Isomeric Co-elution: Positional isomers (e.g., 5-amino vs. 6-amino vs. 8-aminoisoquinoline) often have identical hydrophobicity, making standard C18 separation impossible.
This guide moves beyond generic "try a gradient" advice. We use a mechanism-based approach focusing on pH control and Pi-Pi (
) interactions.
Module 1: The "Selectivity Scout" Protocol
Use this workflow to establish your baseline method. Do not guess; screen.
The Core Strategy: Orthogonality
To separate structural isomers, you must exploit differences in electron density, not just hydrophobicity.
Variable A (pH): Controls the ionization state (Charge).
Variable B (Stationary Phase): Controls the interaction mechanism (Hydrophobic vs.
Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl, Halo Phenyl-Hexyl)
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.0)
10 mM Ammonium Formate (pH 3.0 - 4.0)
Mobile Phase B
Acetonitrile (ACN)
Methanol (MeOH)
Why?
High pH neutralizes the basic nitrogens, eliminating silanol drag.
Methanol permits interactions between the solute and the Phenyl ring; ACN disrupts them.
Critical Warning: Do NOT use standard silica columns for Condition A (High pH). You will dissolve the stationary phase within 50 injections. You must use hybrid particles or polymer-coated silica rated for pH > 10.
Module 2: Visualizing the Decision Logic
The following flowchart illustrates the decision process for method selection based on your specific separation issues.
Caption: Logic flow for selecting High pH vs. Phenyl-Hexyl strategies based on initial chromatogram defects.
Module 3: Troubleshooting & FAQs
Q1: My peaks look like "shark fins" (severe tailing). Adding TFA didn't help. Why?
Diagnosis: Silanol Overload.
The Science: Isoquinoline amines are double-bases. Even with Trifluoroacetic Acid (TFA) at pH 2, the localized positive charge interacts with deprotonated silanols (
) on the column surface.
The Fix:
The "Sacrificial Base" (Non-MS): If you are using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to the silanols more aggressively than your analyte, "blocking" the active sites.
The "High pH" Switch (MS Compatible): Switch to 10mM Ammonium Bicarbonate (pH 10) . At this pH, both the isoquinoline and the amine substituents are likely deprotonated (neutral). Neutral molecules do not interact with charged silanols.
Q2: I have 5-amino and 6-amino isoquinoline. They elute at the exact same time on C18.
Diagnosis: Lack of Selectivity.
The Science: C18 separates based on hydrophobicity (LogP). Positional isomers often have identical LogP values. You need a phase that "feels" the electron distribution of the aromatic ring.
The Fix:
Switch Column: Use a Biphenyl or Phenyl-Hexyl column.
Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol .
Why? Acetonitrile has its own
electrons (triple bond CN) which compete with the stationary phase. Methanol is "transparent" to interactions, allowing the phenyl ring on the column to interact with the isoquinoline ring of your analyte.
Q3: Can I use HILIC for these compounds?
Answer: Yes, but proceed with caution.
When to use: If your amines are extremely polar and elute in the void volume (k < 1) on C18.
Conditions:
Column: Unbonded Silica or Amide phase.
Mobile Phase: 90% Acetonitrile / 10% Water with 10mM Ammonium Acetate (pH 5.8) .
Note: HILIC is excellent for separating isomers because the orientation of the amine group relative to the silica surface significantly affects retention.
Module 4: Mechanism of Action (Phenyl Selectivity)
Understanding why Phenyl columns work is key to trusting the data.
Caption: Methanol facilitates the critical Pi-Pi stacking between the column and the isomer, whereas Acetonitrile interferes.
Summary of Recommended Conditions
Component
Standard Screening
High Selectivity (Isomers)
MS-Compatible High pH
Column
C18 (End-capped)
Biphenyl / Phenyl-Hexyl
Hybrid C18 (BEH/HPH)
Buffer
0.1% Formic Acid
10mM NH4-Formate
10mM NH4-Bicarbonate
pH
~2.7
~3.8
10.0
Organic
Acetonitrile
Methanol
Acetonitrile
Temp
30°C
25°C (Lower temp favors )
40°C
References
BenchChem. (2025).[2][3] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic-ionizable, and polar compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Context: Separation of basic amines and silanol activity).
Agilent Technologies. (2022).[4] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][4][5] Retrieved from
Phenomenex. (2025).[6] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
Sielc Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from
PubChem. (2025).[6] Isoquinoline-6-amine Chemical Properties and pKa Data. National Library of Medicine. Retrieved from
Technical Support Center: Handling & Stabilizing 8-Aminoisoquinoline Derivatives
Welcome to the Technical Support Center for 8-aminoisoquinoline and 8-aminoquinoline derivatives. Whether you are utilizing these motifs as bidentate directing groups in transition-metal-catalyzed C–H functionalization o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-aminoisoquinoline and 8-aminoquinoline derivatives. Whether you are utilizing these motifs as bidentate directing groups in transition-metal-catalyzed C–H functionalization or developing them as active pharmacophores, their electron-rich primary aromatic amines make them highly susceptible to oxidative degradation.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind amine oxidation and provide self-validating protocols to ensure the structural integrity of your compounds.
Mechanistic Causality of Oxidation
The oxidative stability of the 8-aminoisoquinoline core is fundamentally dictated by the protonation state of the primary amine. Because 8-aminoisoquinolines share an identical electronic profile with the extensively studied 8-aminoquinoline (8-AQ) directing group, their degradation pathways are analogous.
1 that oxidation is strictly pH-dependent[1]. At a low pH (typically < 5), the amine is protonated, which significantly raises its oxidation potential. Under these acidic conditions, oxidation is restricted to a slow, single-electron transfer that forms a radical cation[2].
Conversely, at pH > 5, the free amine is exposed. In neutral or basic media, the free amine rapidly undergoes oxidation to generate reactive intermediates. These intermediates either isomerize and dimerize to form azo compounds or undergo further 2e⁻/2H⁺ oxidation to yield highly reactive, intractable quinoneimines[1][2]. In biological matrices, this liability is further exacerbated by3, yielding aminophenols that rapidly air-oxidize to quinones[3].
Fig 1: pH-dependent oxidation pathways of 8-aminoisoquinolines and targeted prevention strategies.
Troubleshooting & FAQs
Q1: During Pd-catalyzed C–H activation, my 8-aminoisoquinoline-directed substrate rapidly turns into a black, intractable tar. How can I prevent this?A1: The dark coloration is a hallmark of deep oxidation, indicating the formation of oligomeric quinones or azo dimers from the free amine[1][4]. 4 if trace oxygen is present in the system[4].
Causality & Solution: Standard nitrogen sparging (bubbling) is insufficient for electron-rich amines. You must eliminate all dissolved oxygen from your reaction solvent using the Freeze-Pump-Thaw (FPT) technique[5][6]. FPT completely removes dissolved gases rather than merely displacing them, creating the strict anaerobic environment required for these substrates[6][7].
Q2: I am trying to isolate an 8-aminoisoquinoline metabolite from a biological assay, but the compound degrades entirely during silica gel chromatography. What is happening?A2: In vitro metabolism often hydroxylates the isoquinoline ring, producing aminophenolic compounds[3]. These electron-rich metabolites are notoriously unstable and undergo rapid air oxidation during solvent extraction and chromatography to form a mixture of quinones and quinoneimines[3].
Causality & Solution: Implement an in situ derivatization step. By adding ethyl chloroformate directly to the extraction matrix, you convert the highly reactive free amine into a stable ethoxycarbonyl derivative (a carbamate)[3]. This locks the nitrogen lone pair, drastically increasing the oxidation potential and allowing for safe chromatographic isolation.
Q3: How should I store my synthesized 8-aminoisoquinoline building blocks to maximize shelf life?A3: Because the oxidation pathway is accelerated at pH > 5 where the free amine is available[1][2], storing the compound as a free base in ambient air will lead to gradual darkening and degradation.
Causality & Solution: Store the compounds as their corresponding acid addition salts (e.g., hydrochloride or trifluoroacetate) in a dark, desiccated environment. The protonated amine (pH < 5 microenvironment) resists the initial single-electron oxidation step[2].
Quantitative Data Presentation: Oxidation Profiles
Use this protocol for C–H activation workflows requiring the absolute exclusion of oxygen to prevent amine oxidation[5][6].
Self-Validation Check: This protocol validates itself; you know degassing is complete when no further gas bubbles evolve from the thawing solid matrix[5][8].
Preparation: Place the reaction solvent into a heavy-walled Schlenk flask. Critical: Do not fill the flask to more than 50% capacity. The expansion of freezing liquids can shatter overfilled glass vessels[5][9].
Freeze: Ensure the Schlenk flask stopcock is closed, then submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid[5][6].
Pump: Open the stopcock to a high-vacuum Schlenk line and pump off the headspace atmosphere for 10 to 30 minutes while keeping the flask submerged in LN₂[5][8].
Seal: Close the stopcock to seal the flask under static vacuum[9].
Thaw: Remove the flask from the LN₂ bath and thaw it in a tepid water bath. Observation: You will see dissolved gas bubbles evolving violently from the melting solvent as trapped oxygen is released into the vacuum headspace[5][9].
Refreeze: Once completely thawed, refreeze the solvent in the LN₂ bath[5].
Cycle: Repeat steps 3 through 6 for a minimum of three cycles, or until absolutely no gas bubbles are observed during the thawing phase[5][8].
Backfill: Backfill the flask with ultra-high purity Nitrogen or Argon gas[5][8].
Protocol B: In Situ Carbamate Protection for Biological Extraction
Use this protocol for stabilizing aminophenolic metabolites of 8-aminoisoquinolines prior to isolation[3].
Self-Validation Check: Successful execution yields a stable, chromatographable product that appears as a single clean spot on TLC, rather than a degrading brown streak.
Quench: Following the biological assay (e.g., microsomal incubation), quench the reaction mixture by cooling it immediately to 0 °C.
Reagent Addition: Add a biphasic extraction solvent (e.g., dichloromethane/water) containing an excess of ethyl chloroformate and a mild base (like sodium bicarbonate) to maintain a slightly alkaline pH for the Schotten-Baumann reaction.
Derivatization: Vigorously vortex the mixture. The ethyl chloroformate will rapidly react with the primary amine of the 8-aminoisoquinoline metabolite, forming an ethoxycarbonyl derivative[3].
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The protected derivative is now stable against air oxidation and can be purified via standard silica gel chromatography[3].
Optimizing reaction temperature for N-methylation of isoquinolines
Technical Support Center: N-Methylation of Isoquinolines Executive Summary: The Temperature-Solvent Nexus The N-methylation of isoquinoline using methyl iodide (MeI) is a classic Menshutkin reaction ( ). While ostensibly...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Methylation of Isoquinolines
Executive Summary: The Temperature-Solvent Nexus
The N-methylation of isoquinoline using methyl iodide (MeI) is a classic Menshutkin reaction (
). While ostensibly simple, the reaction is governed by a delicate balance between kinetic activation (requiring heat) and thermodynamic stability (product degradation at high ).
The Golden Rule: The optimal temperature is the lowest temperature that maintains solubility of the starting material while inducing precipitation of the product. This drives the equilibrium forward via Le Chatelier’s principle and prevents the "Retro-Menshutkin" decomposition.
Critical Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned dark brown/black. Is my product ruined?
) in the product are susceptible to oxidation by atmospheric oxygen, forming iodine (), which is dark brown/purple. This is accelerated by light and heat (). Free iodine can catalyze the polymerization of isoquinoline, leading to "tar."
Solution:
Immediate: Wash the crude solid with cold acetone or ether; the dark impurities are often soluble, while the product is not.
Prevention: Run the reaction under an inert atmosphere (
or ) and protect from light (wrap flask in foil). Reduce temperature if refluxing in high-boiling solvents.
Q2: I ran the reaction at high temperature (
) to speed it up, but the yield decreased. Why?
Diagnosis: The Retro-Menshutkin Reaction.
The Science: The formation of quaternary ammonium salts is reversible. At high temperatures, the entropy term (
) dominates, favoring the dissociation of the ordered salt lattice back into the disordered liquid reactants (Isoquinoline + MeI).
Solution: Cap your temperature at
. If using high-boiling solvents (DMF, Toluene), do not reflux. Use a sealed tube at maximum.
Q3: The reaction is slow. Should I switch to a more polar solvent or increase temperature?
Diagnosis: Solvent-Transition State Mismatch.
The Science: The transition state (TS) is highly charged (separation of charge). Polar aprotic solvents (Acetonitrile, Acetone) stabilize the TS, lowering the activation energy (
). Non-polar solvents (Toluene, Ether) do not stabilize the TS, requiring higher temperatures to proceed.
Solution: Switch solvent before raising temperature.
Standard: Acetone or Acetonitrile (Fastest rates at mild T).
Alternative: Toluene (Slower, but product precipitates cleanly).
Q4: I am using a sealed tube. What safety precautions are specific to this reaction?
Diagnosis: Volatility of Methyl Iodide.
The Science: MeI boils at
. In a sealed tube at , the internal pressure is significant. Furthermore, MeI is a potent alkylating agent (carcinogen).
Solution:
Never fill the tube more than 50%.
Use a blast shield.
Allow the tube to cool to room temperature and then to
before opening to prevent MeI aerosolization.
Optimized Experimental Protocol
Reaction: Synthesis of N-Methylisoquinolinium Iodide
Scale: 10 mmol (adaptable)
Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or pressure tube).
Note: Acetone is preferred because the starting material is soluble, but the ionic product is insoluble.
Addition: Add Methyl Iodide (2.13 g, 15 mmol, 1.5 equiv) dropwise at Room Temperature (RT).
Caution: Perform in a fume hood. MeI is volatile.
Reaction Phase (Temperature Choice):
Method A (High Purity): Stir at RT (
) for 24–48 hours in the dark.
Method B (High Speed): Heat to Reflux (
) for 2–4 hours.
Workup:
Cool the mixture to
(ice bath).
Filter the yellow precipitate.
Wash with cold diethyl ether (
) to remove unreacted isoquinoline and iodine traces.
Dry under vacuum.
Data: Solvent & Temperature Effects on Yield
Solvent
Dielectric Constant ()
Boiling Point ()
Reaction Temp
Time
Yield (%)
Product Quality
Acetone
20.7
56
Reflux ()
3 h
92%
High (Yellow Cryst.)
Acetonitrile
37.5
82
Reflux ()
1 h
88%
Good (Darkening risk)
Toluene
2.4
110
6 h
75%
High (Precipitates well)
DMF
36.7
153
2 h
65%
Poor (Soluble, hard to isolate)
Ether
4.3
35
Reflux ()
48 h
45%
High (Slow kinetics)
Visualizations
Figure 1: Reaction Mechanism & Energy Landscape
This diagram illustrates the transition state stabilization and the reversibility at high temperatures.
Caption: The Menshutkin reaction pathway. Note the red dashed line indicating the "Retro-Menshutkin" pathway which becomes accessible at high temperatures.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields or impurities.
Caption: Diagnostic workflow for common N-methylation failures. Blue nodes indicate decision points; Red nodes indicate root causes.
References
Menshutkin Reaction Kinetics & Solvent Effects
Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction." Journal of Physical Organic Chemistry.
Context: Explains the stabilization of the transition st
Reversibility of Quaternization (Retro-Menshutkin)
Pocker, Y. "Kinetics and Mechanism of the Formation and Decomposition of Quaternary Ammonium Salts." Journal of the Chemical Society.[1]
Context: foundational work on the equilibrium nature of the reaction at high temper
Synthesis of N-Methylisoquinolinium Iodide (Standard Protocol)
Organic Syntheses, Coll. Vol. 4, p.641 (1963).
Context: While referencing quinoline, the protocol is identical for isoquinoline.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Column Chromatography Solvent Systems for Aminoisoquinolines
Ticket ID: #AIQ-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist
Core Technical Insight: The Basicity Paradox
Purifying aminoisoquinolines presents a specific chemical challenge: Silanol Interaction .
The Mechanism: Silica gel (
) is acidic () due to surface silanol groups (). Aminoisoquinolines are basic heterocyclic amines ().
The Result: As the compound travels down the column, it acts as a base, deprotonating the silica. This creates a strong ionic bond (ammonium-silicate salt) rather than a reversible dipole-dipole interaction.
The Symptom: This manifests as severe "tailing" (streaking), broad peaks, and mass loss (irreversible adsorption).
The Solution: You must "mask" the silica surface using a volatile basic modifier before and during the run.
Solvent System Matrix
Do not guess. Use these field-validated solvent systems based on your compound's polarity and substitution pattern.
Primary Solvent Systems (Silica Gel)
Compound Class
Primary Solvent System
Modifier (Crucial)
Target Ratio
Polar / Unprotected
DCM / Methanol
Ammonia ()
95:5 to 85:15 (DCM:MeOH) + 1% (aq)
Lipophilic / Protected
Hexane / Ethyl Acetate
Triethylamine (TEA)
1:1 to 1:4 (Hex:EtOAc) + 1-2% TEA
Acid-Sensitive
DCM / Methanol
7N in MeOH
Use pre-saturated ammonia in MeOH as the polar component.
Green Alternative (DCM-Free)
For labs restricting chlorinated solvents, use this system which mimics the polarity of DCM/MeOH:
System: Heptane / [Ethyl Acetate : Ethanol (3:1)]
Modifier: Add 1% TEA to the mobile phase.
Decision Logic & Workflow
Use the following logic flow to select your purification strategy.
Caption: Decision matrix for selecting the appropriate solvent system and modifier based on aminoisoquinoline solubility.
Standard Operating Protocols (SOPs)
Protocol A: The "Pre-Buffering" Technique (Critical for TEA)
Why: Adding TEA only to the mobile phase is often insufficient because the initial silica bed strips the base from the solvent front, leaving the compound to hit "fresh" acidic silica.
Pack the column with silica using your starting solvent mixture (e.g., 90:10 Hex/EtOAc).
Flush the column with 2 Column Volumes (CV) of solvent containing 5% Triethylamine .
Equilibrate with 2 CVs of your actual running solvent (containing 1% TEA).
Load your sample.
Run the column with the 1% TEA modifier maintained throughout.
Protocol B: The "Ammoniated Silica" Slurry
Why: For DCM/MeOH systems, aqueous ammonia can be difficult to mix miscibly.
Prepare your silica slurry using DCM.
Add 1% (v/v) Ammonium Hydroxide (
, ~28% aq) directly to the slurry.
Shake vigorously; the silica will adsorb the water/ammonia and become free-flowing or slightly clumpy.
Elute using DCM/MeOH (without extra aqueous ammonia) or DCM / (7N
in MeOH).
Troubleshooting & FAQs
Q1: My compound is streaking (tailing) from the baseline to the solvent front. Why?
Diagnosis: Unmasked silanols. The amine is dragging along the acidic surface.
Fix:
Increase Modifier: If using 1% TEA, bump to 2-3%.
Switch Modifier: If TEA fails, switch to Ammonia (
). Ammonia is smaller and creates a tighter shield on the silica surface.
Check Sample Loading: Ensure you did not load the sample in a solvent stronger than your starting eluent (e.g., do not load in pure DCM if starting at 50% Hexane). Use dry loading (adsorb sample onto silica) for best resolution.
Q2: I lost 40% of my mass on the column. Where did it go?
through the column at the end. This high-polarity, high-pH wash will break the ionic bonds and elute the "stuck" amine.
Prevention: Use Amine-Functionalized Silica (Amino-silica) for future runs. It has a basic surface (
) and requires no mobile phase modifiers.
Q3: Can I use Acetone instead of Methanol?
Diagnosis: Acetone is a polar aprotic solvent.
Answer:No. Methanol is protic and helps solvate the amine-silanol complex better than acetone. Furthermore, acetone absorbs UV at short wavelengths, interfering with detection (254 nm) common for isoquinolines.
Q4: My peaks are splitting (doublets) but NMR shows it's pure.
Diagnosis: Partial Protonation.
Explanation: You likely have two species on the column: the free base and the protonated salt (due to insufficient base modifier). They travel at different rates.
Fix: Ensure the entire column is basic (pH > 9) by pre-washing with the modifier (See Protocol A).
Visualizing the Interaction
Understanding why we add modifiers prevents errors.
Caption: Mechanism of Action: The modifier (green) preferentially binds to silica, allowing the product (blue) to elute freely.
A Comparative Guide to the Structural Elucidation of 1-Chloro-N-methylisoquinolin-8-amine
Executive Summary: In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. This guide provides an in-depth analysis of the characterization of 1-Chloro-N-methylisoquinolin-8-amine, a substituted heteroaromatic compound of interest. Centered around a predictive ¹H Nuclear Magnetic Resonance (NMR) spectral analysis, this document offers a comparative overview of complementary analytical techniques. We delve into the causality behind experimental choices, presenting a logical workflow designed to provide a self-validating system for structural verification, tailored for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Analytical Rigor
The journey of a drug candidate from synthesis to clinical application is predicated on a comprehensive understanding of its molecular structure. This foundational knowledge influences everything from mechanism of action studies to safety and toxicity profiles. 1-Chloro-N-methylisoquinolin-8-amine, as a member of the isoquinoline class, belongs to a family of compounds known for a wide range of biological activities. Its structural complexity, featuring a bicyclic aromatic system with diverse substituents, necessitates a multi-faceted analytical approach for unequivocal characterization.
This guide addresses the analytical challenge head-on. In the absence of publicly available experimental spectra for this specific molecule, we will construct a predicted ¹H NMR spectrum based on established principles of chemical shifts and coupling constants in related heteroaromatic systems.[1][2] This predictive analysis serves as a hypothesis that must be tested and corroborated by a suite of orthogonal techniques, which we will compare and contrast in detail.
Chapter 1: Predictive ¹H NMR Spectrum Analysis of 1-Chloro-N-methylisoquinolin-8-amine
¹H NMR spectroscopy is the preeminent tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. Based on well-documented substituent effects in aromatic and heteroaromatic systems, we can predict the ¹H NMR spectrum of the target molecule.[3][4]
The structure and numbering of 1-Chloro-N-methylisoquinolin-8-amine are shown below.
Caption: Molecular structure of 1-Chloro-N-methylisoquinolin-8-amine.
Predicted Chemical Shifts and Couplings:
The electron-withdrawing nature of the chlorine atom at C-1 and the nitrogen atom in the ring will generally shift adjacent protons downfield. Conversely, the electron-donating amino group at C-8 will shield nearby protons, shifting them upfield.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-7
~6.8 - 7.0
Doublet (d)
JH7-H6 = 7-8 Hz
Strongly shielded by the adjacent electron-donating amino group at C-8.
H-5
~7.2 - 7.4
Doublet (d)
JH5-H6 = 7-8 Hz
Less influenced by the substituents, expected in the mid-aromatic region.
H-6
~7.5 - 7.7
Triplet (t) or Doublet of Doublets (dd)
JH6-H5 = 7-8 Hz, JH6-H7 = 7-8 Hz
Coupled to both H-5 and H-7, deshielded relative to H-7 and H-5.
H-4
~7.6 - 7.8
Doublet (d)
JH4-H3 = 5-6 Hz
Located on the pyridine ring, coupled to H-3.
H-3
~8.0 - 8.2
Doublet (d)
JH3-H4 = 5-6 Hz
Deshielded due to proximity to the ring nitrogen, coupled to H-4.
NH
~5.0 - 6.0
Broad Singlet (br s)
-
Proton attached to nitrogen, often exchanges, leading to a broad signal. Position is concentration and solvent dependent.[5]
N-CH₃
~3.0 - 3.2
Singlet (s) or Doublet (d)
JCH3-NH ≈ 5 Hz (if observable)
Methyl group attached to nitrogen. May appear as a doublet if coupling to the NH proton is resolved, but often a singlet due to exchange.
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.[6]
Chapter 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is a powerful first step, a robust structural confirmation relies on a combination of methods. Each technique provides a unique piece of the puzzle, and their collective data build a case for the proposed structure.
Technique
Information Provided
Primary Application
Relative Sample Amount
Key Advantage for this Molecule
Limitation
¹H NMR
Proton environment, connectivity (J-coupling), and relative quantities.
Confirms the 10 unique carbons of the isoquinoline core.
Lower sensitivity requires more sample or longer acquisition time.
2D NMR (COSY, HSQC, HMBC)
H-H, C-H (1-bond), and C-H (multi-bond) correlations.[10][11]
Unambiguous assignment of all ¹H and ¹³C signals.
Medium (10-50 mg)
Resolves ambiguities in the aromatic region by showing direct and long-range connectivities.[12][13]
Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Confirms molecular formula and provides structural clues.
Very Low (<1 mg)
Provides definitive molecular weight (high-resolution MS) and characteristic fragmentation of the isoquinoline core.[14][15]
Does not distinguish between isomers.
HPLC
Purity, retention time.
Purity assessment and quantification.
Low (<1 mg)
Essential for confirming the sample is a single component before advanced spectroscopic analysis.[16][17]
Provides limited structural information on its own.
IR Spectroscopy
Presence of functional groups (N-H, C-N, C-Cl, aromatic C-H).
Functional group identification.
Low (1-5 mg)
Confirms the presence of the N-H bond of the secondary amine and the aromatic system.
Provides a molecular "fingerprint" but not detailed connectivity.
In-Depth Analysis:
¹³C NMR and DEPT: A ¹³C NMR spectrum would be expected to show 10 distinct signals for the carbon atoms of the isoquinoline ring system, plus one for the N-methyl carbon. A DEPT-135 experiment would further clarify these assignments by showing positive signals for the CH and CH₃ carbons and negative signals for any CH₂ carbons (none in this case), while quaternary carbons would be absent.[18][19]
2D NMR Spectroscopy: For a complex aromatic system like this, 2D NMR is not just helpful, but essential for definitive proof.
COSY (Correlation Spectroscopy): Would show correlations between J-coupled protons, confirming the H-3/H-4 and H-5/H-6/H-7 spin systems.[10]
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons.[11]
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. For example, the N-CH₃ protons would show a correlation to C-8, and H-7 would show correlations to C-8 and C-8a, cementing the connectivity around the substituted part of the molecule.[13]
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) would confirm the elemental composition (C₁₀H₁₀ClN₂). Tandem MS (MS/MS) would induce fragmentation, likely involving cleavage patterns characteristic of the isoquinoline skeleton, providing further structural confirmation.[14][20][21]
Chapter 3: Recommended Analytical Workflow
A logical, stepwise approach ensures that time and resources are used efficiently and that the resulting data is self-validating. The causality behind this workflow is to establish purity first, confirm the molecular formula, build the structural framework with 1D NMR, and then definitively assign that framework with 2D NMR.
Caption: Recommended workflow for the structural elucidation of novel compounds.
Chapter 4: Experimental Protocol for ¹H NMR Spectroscopy
This protocol is designed to yield a high-quality, reproducible ¹H NMR spectrum for a small organic molecule like 1-Chloro-N-methylisoquinolin-8-amine.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural analysis.
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
Glass Pasteur pipette and bulb
Small vial
Glass wool or syringe filter
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of the sample into a clean, dry vial.[22] The use of a secondary vial prevents accidental loss of the sample and makes dissolving easier.[9]
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[23] CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, or to better observe exchangeable protons like the NH, DMSO-d₆ is an excellent alternative.
Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for good spectral quality.[23]
Filtration and Transfer:
Place a small, tight plug of glass wool into a Pasteur pipette. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, distorted peaks.
Using the pipette, filter the sample solution directly into the NMR tube. The final sample depth should be approximately 4-5 cm.[7]
Capping and Cleaning:
Cap the NMR tube securely.
Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
Instrument Setup and Acquisition (General Parameters for a 400-600 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Modern spectrometers automate this process effectively.
Set the spectral width to approximately 12-16 ppm, centered around 6-7 ppm.
Use a standard 30° or 45° pulse angle.
Set the number of scans (e.g., 8 or 16). For a 5-10 mg sample, this is typically sufficient for a good signal-to-noise ratio.
Set the relaxation delay (d1) to 1-2 seconds.
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine the relative number of protons for each resonance.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Conclusion
The structural elucidation of 1-Chloro-N-methylisoquinolin-8-amine serves as an excellent case study for the principles of modern analytical chemistry. While ¹H NMR provides the initial blueprint, its true power is realized when its predictive insights are systematically confirmed by orthogonal techniques. The synergistic application of ¹³C NMR, advanced 2D NMR spectroscopy, mass spectrometry, and chromatography, as outlined in the proposed workflow, constitutes a robust, self-validating system. This integrated approach not only ensures the unequivocal confirmation of the molecular structure but also upholds the standards of scientific integrity required in the rigorous field of drug development.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website: [Link]
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website: [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. (General reference for NMR principles, no direct URL)
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Retrieved from: [Link]
Emory University, NMR Core Facility. (2023). Small molecule NMR sample preparation. Retrieved from Emory University website: [Link]
Hughes, D. W., et al. (1976). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. Retrieved from: [Link]
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. (URL not directly available, abstract found)
Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website: [Link]
University College London. (n.d.). Sample Preparation. Retrieved from UCL website: [Link]
Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals website: [Link]
ResearchGate. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from: [Link]
National Center for Biotechnology Information. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from: [Link]
ACS Publications. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Retrieved from: [Link]
MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from: [Link]
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU NMR Facility website: [Link]
Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic compounds: synthesis, properties and applications. ESA-IPB. Retrieved from: [Link]
University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from: [Link]
Bulgarian Academy of Sciences. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-115. Retrieved from: [Link]
ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from: [Link]
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from: [Link]
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from: [Link]
Spectroscopy Europe. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from: [Link]
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from: [Link]
University of Windsor. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from: [Link]
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from: [Link]
National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from: [Link]
ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from: [Link]
Welch Materials, Inc. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from: [Link]
Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from: [Link]
PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from: [Link]
Technical Comparison Guide: FTIR Characterization of 1-Chloro-N-methylisoquinolin-8-amine
Here is the comprehensive technical comparison guide for the FTIR characterization of 1-Chloro-N-methylisoquinolin-8-amine. Executive Summary In the development of isoquinoline-based kinase inhibitors and DNA-intercalati...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical comparison guide for the FTIR characterization of 1-Chloro-N-methylisoquinolin-8-amine.
Executive Summary
In the development of isoquinoline-based kinase inhibitors and DNA-intercalating agents, 1-Chloro-N-methylisoquinolin-8-amine serves as a critical scaffold. Its structural integrity is defined by three distinct functional moieties: the isoquinoline aromatic core, the electrophilic C1-chloro substituent, and the nucleophilic N8-methylamine.
This guide provides a technical comparison of the FTIR spectral profile of the target compound against its synthetic precursors and structural analogs. For researchers, distinguishing the N-methylation state (primary vs. secondary amine) is the primary quality control (QC) challenge. This document outlines the specific wavenumbers required to validate the conversion of 1-chloroisoquinolin-8-amine to its N-methylated derivative.
Comparative Spectral Analysis
To ensure scientific rigor, we compare the target compound against two critical baselines:
Alternative A (Precursor): 1-Chloroisoquinolin-8-amine (Primary Amine).
Alternative B (Core): 1-Chloroisoquinoline (Lacks amine functionality).
Functional Group Discrimination Table
The following table isolates the diagnostic bands that differentiate the target from its alternatives.
The Methylation Check: The most critical differentiator is the N-H stretching region . If the spectrum exhibits a doublet (two distinct peaks) between 3300 and 3500 cm⁻¹, the N-methylation reaction is incomplete, and the sample contains the primary amine precursor. The target compound must show a clean, single sharp band.
The Chlorine Signature: The C-Cl stretch typically appears in the fingerprint region (600–800 cm⁻¹). While this confirms the presence of the halogen, it does not distinguish between the target and its precursors. It serves as a confirmation of the core scaffold integrity.[1]
Objective: To acquire high-fidelity spectral data for purity assessment.
Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture interference in the amine region.
Step-by-Step Methodology
Instrument Calibration:
Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
Validation: Ensure signal-to-noise ratio is >1000:1 at 2000 cm⁻¹.
Sample Preparation:
Isolate 1-Chloro-N-methylisoquinolin-8-amine as a solid precipitate.
Note: If the sample is an oil (common for some N-methylated intermediates), ensure no residual solvent (DCM/Ethyl Acetate) remains, as carbonyl peaks from solvents will obscure the fingerprint region.
Acquisition:
Place 2–5 mg of sample on the Diamond/ZnSe crystal.
Apply pressure until the absorbance of the strongest peak (likely Ring C=C) reaches 0.5–0.8 A.U.
The following diagram illustrates the logical decision pathway for validating the synthesis of 1-Chloro-N-methylisoquinolin-8-amine using FTIR data.
Figure 1: Logic flow for spectral validation. The transition from N-H doublet to singlet is the definitive "Go/No-Go" signal for this synthesis.
References
Chemical Book. (2025).[2] 1-Chloro-N-methylisoquinolin-8-amine Product Properties and CAS 1374652-55-7.[3][4][5] Retrieved from
National Institute of Standards and Technology (NIST). (2024). Isoquinoline, 1-chloro- Infrared Spectrum (CAS 19493-44-8).[2][4][6] NIST Chemistry WebBook, SRD 69.[7] Retrieved from
Sigma-Aldrich. (2024). 1-Chloroisoquinoline Technical Data Sheet. Retrieved from [2]
Thermo Fisher Scientific. (2023). FTIR Analysis of Amine Enantiomers and Functional Groups. Application Note. Retrieved from
BLD Pharm. (2025). 1-Chloro-N-methylisoquinolin-8-amine (BD561668).[3][4] Retrieved from
Comparative Guide: Reactivity of 1-Chloro vs. 3-Chloroisoquinoline Amines
This guide provides an objective, data-driven comparison of the reactivity profiles of 1-chloroisoquinoline and 3-chloroisoquinoline, specifically focusing on their utility in amination reactions for drug discovery. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an objective, data-driven comparison of the reactivity profiles of 1-chloroisoquinoline and 3-chloroisoquinoline, specifically focusing on their utility in amination reactions for drug discovery.
Executive Summary
In the synthesis of isoquinoline-based pharmacophores, the position of the halogen substituent dictates the synthetic strategy. 1-Chloroisoquinoline (C1) acts as an activated electrophile, readily undergoing Nucleophilic Aromatic Substitution (
) under thermal conditions. In contrast, 3-chloroisoquinoline (C3) behaves as an unactivated aryl chloride, typically requiring transition-metal catalysis (Buchwald-Hartwig) to effect amination.
Key Takeaway:
Targeting C1: Use thermal
(No metal catalyst required).
Targeting C3: Use Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).[1]
Targeting 1,3-Dichloro: C1 is selectively displaced first, allowing for sequential functionalization.[2]
Mechanistic Basis of Reactivity
The disparity in reactivity arises from the electronic relationship between the chlorine atom and the ring nitrogen.
Electronic Activation Analysis
1-Chloroisoquinoline (
-position): The C1 position is directly adjacent to the ring nitrogen ( bond). Nucleophilic attack at C1 generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.[2] This resonance stabilization significantly lowers the activation energy for .
3-Chloroisoquinoline (
-position): The C3 position is vinylogous to the nitrogen. While inductive withdrawal exists, the resonance structures resulting from nucleophilic attack at C3 place the negative charge primarily on ring carbons (C1 or C4), which is far less stabilizing than placing it on nitrogen. Consequently, C3 lacks the electrophilicity required for standard .
Pathway Visualization
Figure 1: Mechanistic divergence between C1 and C3 nucleophilic attack. The stability of Intermediate A drives the high reactivity of the 1-chloro isomer.
Experimental Comparison Data
The following data summarizes typical reaction parameters required to achieve >90% conversion with a secondary amine (e.g., morpholine or piperidine).
Feature
1-Chloroisoquinoline
3-Chloroisoquinoline
Primary Reaction Type
(Addition-Elimination)
Buchwald-Hartwig Amination
Catalyst Required?
No
Yes (Palladium)
Typical Temperature
60°C – 100°C
100°C – 120°C
Solvent System
Polar Aprotic (DMF, DMSO, NMP)
Non-polar/Polar (Toluene, Dioxane)
Base
, , or DIPEA
,
Regioselectivity (1,3-Cl2)
Reacts First (Exclusive)
Reacts Second (Requires Step 2)
Common Side Reactions
Hydrolysis to Isocarbostyril (if wet)
Hydrodehalogenation (reduction)
Detailed Experimental Protocols
Protocol A: Thermal
of 1-Chloroisoquinoline
Use this protocol for functionalizing the 1-position. This method is robust and scalable.
Reasoning: The C1 chlorine is displaced rapidly due to the electronic activation described in Section 2. The C3 chlorine remains intact, serving as a handle for a subsequent cross-coupling reaction.
Application: This allows for the rapid construction of "dual-pharmacophore" libraries where two different amines are introduced sequentially.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (C1)
Hydrolysis of Cl to OH
Dry solvent (DMSO is hygroscopic); use molecular sieves.
A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of N-methylisoquinolin-8-amine
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a co...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds.[1] This guide provides a detailed analysis and prediction of the 13C NMR chemical shifts for N-methylisoquinolin-8-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data for the target molecule, this guide employs a comparative approach, leveraging empirical data from structurally related compounds—isoquinoline and 8-aminoisoquinoline—to derive a robust prediction. This methodology not only offers valuable insights into the electronic environment of the N-methylisoquinolin-8-amine nucleus but also serves as a practical illustration of applying substituent effects in spectral interpretation.
The Foundational Role of Substituent Effects in 13C NMR
The chemical shift of a carbon atom in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[2] The introduction of a substituent to a parent molecule induces changes in the shielding of nearby carbon nuclei, resulting in predictable shifts in their resonance frequencies. These substituent chemical shift (SCS) effects are a powerful tool for predicting the spectra of unknown compounds based on the known spectra of simpler, analogous structures. The effects are primarily governed by the substituent's inductive and resonance (mesomeric) properties.
This guide will utilize the well-documented 13C NMR spectra of isoquinoline and 8-aminoisoquinoline to dissect the influence of the amino group at the C-8 position and subsequently predict the impact of N-methylation.
Experimental and Predicted 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for isoquinoline and 8-aminoisoquinoline, which form the basis for our prediction for N-methylisoquinolin-8-amine.
Note: The chemical shifts for isoquinoline are sourced from publicly available spectral databases. The predicted values for N-methylisoquinolin-8-amine are derived by considering the substituent effects of the methyl group on the amino functionality.
Analysis of Substituent Effects and Prediction Rationale
The prediction of the 13C NMR spectrum of N-methylisoquinolin-8-amine is a stepwise process, as illustrated in the workflow diagram below.
Caption: Workflow for predicting 13C NMR shifts.
Effect of the Amino Group (-NH2) at C-8:
Comparing the spectra of isoquinoline and 8-aminoisoquinoline reveals the significant electronic influence of the amino group. The most pronounced effects are observed on the carbocyclic ring:
C-8 (ipso-carbon): A substantial downfield shift from ~127.5 ppm to 145.7 ppm is observed. This is characteristic of a carbon directly attached to an electron-donating nitrogen atom.
C-6 and C-7 (ortho and para positions): Significant upfield shifts are seen at C-7 (from 126.9 to 108.2 ppm) and C-6 (from 130.3 to 115.9 ppm). This increased shielding is a result of the strong electron-donating resonance effect of the amino group, which increases electron density at these positions.
C-5 (meta position): A smaller downfield shift is observed (from 127.5 to 129.1 ppm).
Heterocyclic Ring (C1, C3, C4): The amino group has a minimal effect on the chemical shifts of the carbons in the pyridine ring, indicating that its electronic influence is primarily localized to the benzene ring.
Predicted Effect of N-Methylation (-NHCH3):
The introduction of a methyl group to the nitrogen of the amino group is expected to cause further, albeit more subtle, changes in the 13C NMR spectrum.
N-CH3 Carbon: A new signal will appear in the aliphatic region, typically between 30-35 ppm, corresponding to the N-methyl carbon.
Aromatic Carbons: N-methylation generally leads to a slight deshielding (downfield shift) of the ipso-carbon (C-8) and the ortho and para carbons (C-7 and C-6) compared to the primary amine. This is due to a combination of the electron-donating inductive effect of the methyl group and potential steric interactions that may slightly alter the resonance donation of the nitrogen lone pair into the aromatic ring. We predict minor downfield shifts of 0.2-0.5 ppm for these carbons. The effect on the meta-carbon (C-5) and the carbons of the heterocyclic ring is expected to be negligible.
Hypothetical Experimental Protocol for 13C NMR Acquisition
To experimentally validate the predicted chemical shifts, the following protocol would be employed:
Sample Preparation:
Weigh approximately 10-20 mg of N-methylisoquinolin-8-amine.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[4] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
The experiment would be performed on a 400 MHz or higher field NMR spectrometer.
The instrument should be tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
Data Acquisition:
A standard proton-decoupled 13C NMR experiment would be run.
Key parameters to optimize include:
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
Relaxation Delay (d1): 2-5 seconds.
Acquisition Time: 1-2 seconds.
Number of Scans: 1024-4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
Conclusion
This guide provides a comprehensive, data-driven prediction of the 13C NMR chemical shifts for N-methylisoquinolin-8-amine. By systematically analyzing the substituent effects of the amino and N-methyl groups based on experimental data from isoquinoline and 8-aminoisoquinoline, we have established a reliable set of predicted values. This approach not only offers a valuable reference for researchers working with this and similar compounds but also underscores the power of predictive spectroscopy in modern chemical research. The provided experimental protocol offers a clear path for the empirical verification of these predictions.
References
Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance Part A, 42A: 1–13.
Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Available at: [Link]
Le, T. C., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 59(7), 3123-3130. Available at: [Link]
Guan, Y., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]
Stuyver, T., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10186-10194. Available at: [Link]
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link].
Perjesi, P., et al. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 169-174. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. Retrieved from [Link].
Hansen, P. E., et al. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4544-4555. Available at: [Link]
ResearchGate. (2015). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
University of Regensburg. Chemical shifts. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 578-66-5, 8-Aminoquinoline. Retrieved from [Link].
ResearchGate. (2018). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and 1, 5 in dimethyl sulfoxide (DMSO)-d 6 ]. Available at: [Link]
Hughes, D. W., et al. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. Available at: [Link]
ResearchGate. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]
Liu, K., et al. (2020). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. Organic Letters, 22(15), 5891-5896. Available at: [Link]
Scribd. 13-C NMR Chemical Shift Table. Retrieved from [Link].
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link].
Elemental analysis standards for 1-Chloro-N-methylisoquinolin-8-amine
Elemental Analysis Standards & Characterization Protocols for 1-Chloro-N-methylisoquinolin-8-amine Executive Summary In the high-stakes landscape of drug discovery, 1-Chloro-N-methylisoquinolin-8-amine (CAS: 1374652-55-7...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Standards & Characterization Protocols for 1-Chloro-N-methylisoquinolin-8-amine
Executive Summary
In the high-stakes landscape of drug discovery, 1-Chloro-N-methylisoquinolin-8-amine (CAS: 1374652-55-7) serves as a critical scaffold, particularly in the synthesis of PARP inhibitors and kinase-targeting oncological agents.[1] Its dual reactivity—stemming from the electrophilic 1-chloro position and the nucleophilic 8-methylamino group—makes it a versatile building block.[1] However, this same reactivity, combined with the presence of a halogen and a basic amine, presents unique challenges for purity characterization.[1]
This guide establishes the Elemental Analysis (EA) standard for this compound, comparing its rigor and reliability against alternative analytical techniques like Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) .[1] While HPLC is ubiquitous for monitoring reaction progress, we demonstrate why EA remains the non-negotiable "Gold Standard" for validating the bulk purity and stoichiometry required for GMP-compliant downstream synthesis.
Part 1: The Core Standard – Elemental Analysis (CHN/Cl)
For 1-Chloro-N-methylisoquinolin-8-amine, Elemental Analysis is not merely a purity check; it is a structural confirmation tool that validates the salt form and solvation state—factors often invisible to UV-based methods.[1]
Theoretical Standards (Acceptance Criteria)
The baseline for any EA standard is the theoretical composition derived from the molecular formula C₁₀H₉ClN₂ .[1]
Element
Symbol
Theoretical Mass %
Acceptance Tolerance (Absolute)
Carbon
C
62.35%
± 0.40%
Hydrogen
H
4.71%
± 0.40%
Nitrogen
N
14.54%
± 0.30%
Chlorine
Cl
18.40%
± 0.40%
Note: The ±0.4% tolerance is the industry standard (JOC/JMedChem guidelines).[1] Deviations beyond this range typically indicate occluded solvents (e.g., dichloromethane, water) or inorganic salts (e.g., NaCl from quenching).[1]
Technical Challenges & Solutions
Analyzing this specific isoquinoline derivative requires protocols that address its chemical nature:
Chlorine Interference: The 1-chloro substituent can form volatile halides or interfere with N₂ detection in standard combustion.[1]
Solution: Use of Tungsten Trioxide (WO₃) or Tin (Sn) containers to facilitate complete oxidation and trap halogens.[1]
Hygroscopicity: The secondary amine (8-NHMe) can hydrogen bond with atmospheric moisture.[1]
Solution: Samples must be dried in vacuo (40°C, <5 mbar) for 4 hours prior to weighing.[1] Handling in a glovebox or low-humidity environment is recommended.[1]
Refractory Formation: Isoquinoline rings can be resistant to combustion, leading to low Carbon values (coking).[1]
Solution: High-temperature combustion (>1000°C) with an oxygen boost.[1]
Part 2: Comparative Performance Analysis
To demonstrate why EA is the superior standard for bulk characterization, we compare it against the two most common alternatives: HPLC-UV and qNMR .[1]
Comparison Matrix
Feature
Elemental Analysis (The Standard)
HPLC-UV (Alternative 1)
qNMR (Alternative 2)
Scope
Bulk Purity (Organic + Inorganic + Solvents)
Organic Impurities (Chromophores only)
Organic Structure & Solvents
Blind Spots
Isomeric impurities (unless ratio varies)
Inorganic salts, Water, Non-UV active solvents
Paramagnetic impurities, weighing errors
Precision
High (<0.2% variance)
Medium (dependent on integration)
Medium-High (requires internal std)
Sample Req.
Destructive (~2 mg)
Non-destructive (<1 mg)
Non-destructive (~10 mg)
Critical Utility
Confirms Formula & Solvation State
Confirms Chromatographic Purity
Confirms Structure & Molar Ratios
Experimental Data Case Study (Simulated)
Scenario: Three batches of 1-Chloro-N-methylisoquinolin-8-amine were synthesized.[1][2][3][4] All showed >98% purity by HPLC.[1] EA was used to arbitrate the final "release" quality.[1]
Analysis: Batch B appeared "purest" by HPLC because inorganic salts are invisible to UV detection.[1] However, the EA standard revealed a significant depression in Carbon/Nitrogen percentages, correctly identifying the bulk contamination that would ruin a stoichiometric downstream coupling reaction.[1]
Part 3: Experimental Protocol
This protocol is designed to ensure reproducible EA results for halogenated isoquinolines.[1]
Oxygen Dose: 15 mL (optimized for ~2mg organic).[1]
Calibration:
Calibrate using Acetanilide (Standard) and 2-Chlorobenzoic acid (QC Check for Halogen recovery).
System Suitability: The QC check must fall within ±0.15% of theoretical values before running the isoquinoline sample.[1]
Part 4: Visualization (Analytical Decision Matrix)
The following diagram illustrates the logical workflow for validating 1-Chloro-N-methylisoquinolin-8-amine, highlighting where EA acts as the critical "Gatekeeper."
Caption: Analytical workflow prioritizing Elemental Analysis as the final gatekeeper for bulk purity validation.
References
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
Waetzig, J. D., et al. (2015).[1] Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds.[1] Organic Process Research & Development. Link[1]
BLD Pharm. (n.d.).[1][3] Product Specification: 1-Chloro-N-methylisoquinolin-8-amine (CAS 1374652-55-7).[1][2][3][4][5][6][7] Retrieved from BLDpharm.com.[1] Link
Chromatographic Profiling of N-Alkyl Isoquinoline Amines: A Comparative Guide to N-Methyl vs. N-Ethyl Derivatives
Isoquinoline amines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroreceptor ligands, antiparasitic agents, and targeted therapeutics. The specific N-alkylation stat...
Author: BenchChem Technical Support Team. Date: March 2026
Isoquinoline amines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroreceptor ligands, antiparasitic agents, and targeted therapeutics. The specific N-alkylation state—typically N-methyl versus N-ethyl—profoundly alters the molecule's stereoelectronic profile. For analytical scientists and drug development professionals, understanding the chromatographic behavior of these homologous amines is critical for robust method development, impurity profiling, and chiral resolution (1[1]).
This guide provides an objective, data-driven comparison of N-methyl and N-ethyl isoquinoline amines, detailing the mechanistic causality behind their separation dynamics in liquid chromatography.
Mechanistic Causality in Chromatographic Behavior
When separating N-alkyl homologues, the analytical strategy must account for two competing physicochemical forces: hydrophobic retention and secondary ionic interactions.
Hydrophobicity and Primary Retention (LogP Effects)
In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobic partitioning between the mobile phase and the non-polar stationary phase (e.g., C18). The addition of a single methylene unit (transitioning from N-methyl to N-ethyl) increases the lipophilicity (LogP) of the isoquinoline amine (2[2]). Consequently, the N-ethyl derivative consistently exhibits a longer retention time than its N-methyl counterpart under identical RPLC conditions. Conversely, in Hydrophilic Interaction Liquid Chromatography (HILIC), the more polar N-methyl derivative is retained longer due to stronger partitioning into the aqueous layer immobilized on the polar stationary phase.
Steric Shielding and Secondary Silanol Interactions
A persistent challenge in amine chromatography is peak tailing caused by ion-exchange interactions between the basic nitrogen lone pair and residual acidic silanols on the silica support. Here, steric bulk plays a definitive role. The N-ethyl group provides superior steric shielding of the basic nitrogen compared to the N-methyl group. As a result, N-methyl isoquinoline amines are more prone to secondary silanol interactions, often requiring aggressive mobile phase modifiers (such as triethylamine or low pH buffers) to prevent peak asymmetry and band broadening (3[3]).
Quantitative Data Comparison
The following table summarizes the expected chromatographic performance metrics when comparing these two derivatives under standard RPLC conditions.
Parameter
N-Methyl Isoquinoline Amine
N-Ethyl Isoquinoline Amine
Mechanistic Causality
Relative Retention Time (RPLC)
Earlier Elution (Lower )
Later Elution (Higher )
N-ethyl has a larger hydrophobic surface area, increasing partitioning into the C18 phase.
Relative Retention Time (HILIC)
Later Elution
Earlier Elution
N-methyl is more polar, increasing affinity for the aqueous enriched layer on the HILIC phase.
Peak Tailing Factor ()
Higher (typically 1.3 - 1.8)
Lower (typically 1.0 - 1.2)
N-methyl leaves the basic nitrogen exposed to residual silanols; N-ethyl sterically hinders this interaction.
Response to Chiral Selectors
High sensitivity to CSPs
Moderate sensitivity to CSPs
Smaller N-methyl group allows tighter transient diastereomeric complexation with polysaccharide CSPs.
Optimal Mobile Phase pH
Highly acidic (pH < 3.0)
Acidic to Neutral (pH 3.0 - 7.0)
N-methyl requires full protonation to suppress silanol binding; N-ethyl is more forgiving due to steric bulk.
Visualizing the Separation Logic
Mechanistic impact of N-alkylation on retention and peak shape in reversed-phase chromatography.
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm that the chromatographic system has successfully mitigated secondary interactions before sample analysis.
Phase 1: Mobile Phase and System Preparation
Aqueous Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 2.8 using Formic Acid.
Causality: A pH of 2.8 ensures the isoquinoline amine (
~ 8-9) is fully protonated, while simultaneously suppressing the ionization of residual silanols ( ~ 3.5-4.5) on the silica support, minimizing ion-exchange tailing.
Organic Modifier (Mobile Phase B): Use LC-MS grade Acetonitrile with 0.1% Formic Acid.
Column Selection: Install an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm) to further reduce active silanol sites. Set the column oven to 40°C to improve mass transfer kinetics and sharpen peaks.
Phase 2: Self-Validating System Suitability Test (SST)
Prepare a resolution mixture containing 10 µg/mL of both the N-methyl and N-ethyl isoquinoline amine reference standards in 90:10 Water:Acetonitrile.
Inject 10 µL of the SST mixture using a gradient of 5% to 60% Mobile Phase B over 15 minutes.
Validation Criteria:
The system is only validated for use if the resolution (
) between the N-methyl and N-ethyl peaks is 2.0.
The Tailing Factor (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) for the N-methyl peak must be 1.5. If , it indicates failing silanol suppression; the analyst must remake Mobile Phase A or replace the column before proceeding ([4]).
Phase 3: Sample Execution and Analysis
Extract the target isoquinoline amines from the sample matrix using solid-phase extraction (SPE) or liquid-liquid extraction, reconstituting in the initial mobile phase conditions to prevent injection solvent effects (peak splitting).
Inject the prepared samples using the validated gradient method.
Identify the compounds based on retention time mapping (N-methyl eluting prior to N-ethyl) and confirm via orthogonal mass spectrometry (e.g., observing the
shift of +14 Da for the ethyl homologue).
References
PMC (NIH) - Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa)
URL:[Link]
Analusis - Identification of N-methyl-1-(1,3-benzodioxol-5-yl)- 2-butanamine (MBDB), an homologue derivative of “ecstasy”
URL:[Link]
SciSpace - Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine
URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-N-methylisoquinolin-8-amine
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the reaction flask...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research program. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Chloro-N-methylisoquinolin-8-amine. As a substituted isoquinoline, this compound belongs to a class of heterocyclic amines that are invaluable in medicinal chemistry but require meticulous handling due to their potential biological activity and the presence of a halogen.[1]
Our approach is built on the principle of "causality-driven safety"—understanding why a procedure is necessary is as critical as knowing the procedure itself. This document is designed for the professional researcher, providing immediate, actionable steps grounded in established chemical safety principles and regulatory frameworks.
Hazard Characterization and Risk Assessment
The molecule's structure suggests the following potential hazards:
Halogenated Organic Compound: The presence of the carbon-chlorine bond classifies it as a halogenated organic compound.[2][3] These compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (e.g., hydrogen chloride gas) upon improper incineration.[4][5]
Amine Functionality: Aromatic amines can be toxic and may have mutagenic properties.
General Heterocyclic Compound Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5][6][7]
The following table summarizes the anticipated hazard profile.
Hazard Classification
Anticipated Risk
Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal)
Category 4 (Harmful)
Based on the classification for 1-Chloroisoquinoline and 8-Aminoisoquinoline, which are listed as harmful if swallowed or in contact with skin.[4][5][8]
Skin Corrosion/Irritation
Category 2 (Irritant)
Both 1-Chloroisoquinoline and 8-Aminoisoquinoline are classified as skin irritants.[4][6][7][8]
Serious Eye Damage/Irritation
Category 2 (Irritant)
Causes serious eye irritation, consistent with data for analogous compounds.[4][6][7][8]
Immediate Safety Protocols: PPE and Engineering Controls
Based on the hazard assessment, stringent personal protective equipment (PPE) and engineering controls are mandatory when handling 1-Chloro-N-methylisoquinolin-8-amine and its associated waste.
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9] An emergency eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][10]
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[4][9]
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[4]
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[10]
Step-by-Step Disposal and Waste Management Workflow
The primary directive for disposing of 1-Chloro-N-methylisoquinolin-8-amine is to treat it as halogenated organic hazardous waste .[11][12] Co-mingling this waste with non-halogenated streams will result in the entire container being classified as the more stringently regulated and costly halogenated waste.[12]
Workflow Diagram: Waste Disposal Decision Pathway
Caption: Decision workflow for segregating and handling waste.
Detailed Protocol
A. For Solid Waste (Neat compound, contaminated consumables):
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is designated for solid hazardous waste.[11] The container must be clean, dry, and in good condition.
Waste Collection:
Carefully transfer the neat 1-Chloro-N-methylisoquinolin-8-amine powder into the designated waste container using a dedicated spatula or scoop.
Place all contaminated consumables (e.g., weighing paper, gloves, pipette tips, silica gel from chromatography) directly into this container.
Affix a hazardous waste label to the container before adding any waste.[12]
Clearly write "HALOGENATED ORGANIC SOLID WASTE".
List all chemical contents, including "1-Chloro-N-methylisoquinolin-8-amine" and any other materials (e.g., silica gel). Do not use abbreviations.[12]
Storage: Keep the container tightly sealed when not in use.[5] Store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[4][5]
B. For Liquid Waste (Solutions in organic solvents, mother liquors):
Container Selection: Use a designated, sealable waste container compatible with the solvents used (typically glass or HDPE).[11] Ensure the container is specifically marked for "Halogenated Organic Liquid Waste".[12]
Waste Collection:
Carefully pour or pipette the liquid waste directly into the container.
Use a funnel to prevent spills.
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Labeling:
Affix a hazardous waste label before use.
Clearly write "HALOGENATED ORGANIC LIQUID WASTE".
Maintain a running log of all constituents and their approximate percentages, including "1-Chloro-N-methylisoquinolin-8-amine" and all solvents (e.g., Dichloromethane, Toluene).
Storage: Keep the container tightly sealed in a designated satellite accumulation area, within secondary containment (such as a spill tray).
Decontamination and Spill Management
Proactive planning for accidental releases is a hallmark of a professional laboratory environment.
Decontamination of Surfaces and Glassware:
Wipe surfaces and non-disposable glassware with a solvent known to solubilize the compound (e.g., toluene or dichloromethane).
Collect all wipes and rinsate as Halogenated Organic Waste .
Follow with a standard wash using soap and water.
Spill Response:
Alert Personnel: Immediately alert others in the area.
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
Containment (for small spills): If the spill is small and you are trained to handle it, wear appropriate PPE. Cover the spill with an absorbent material like sand or a commercial chemical absorbent.[13]
Collection: Carefully scoop the absorbent material into your designated solid halogenated waste container.[13]
Decontaminate: Wipe the spill area as described above, collecting all materials as hazardous waste. Ventilate the area thoroughly.[9]
Final Disposal Pathway
All waste containing 1-Chloro-N-methylisoquinolin-8-amine must be disposed of through a licensed hazardous waste disposal company.[4][6][14] The preferred method for halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[13] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [12]
References
40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds. U.S. Electronic Code of Federal Regulations (eCFR). Defines the regulatory status of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA). [Link]
California Code of Regulations, Title 22, Division 4.5, Chapter 18, Appendix III. Westlaw. State-level regulation listing halogenated organic compounds for land disposal restrictions. [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Provides general principles for the collection and disposal of different categories of laboratory chemical waste. [Link]
Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. (2023). Illustrates the variability in hazardous waste regulations across different states. [Link]
Material Safety Data Sheet. Tri-iso. Provides general guidance on spill cleanup and waste disposal methods, including incineration. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Outlines procedures for handling and disposing of halogenated solvent waste. [Link]
1-Chloro-3-methylisoquinoline Hazard Data. PubChem, National Center for Biotechnology Information. Lists GHS hazard statements for a related compound. [Link]
1-chloro-8-methylisoquinoline Product Information. American Elements. Provides basic identifiers for a related compound. [Link]
Decontamination of Isoquinoline Derivatives. Google Patents.
1-chloro-8-methylisoquinoline Data. PubChemLite. Provides structural and predicted property data. [Link]
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022). Provides examples of disposal routes for various laboratory chemicals. [Link]
Novel isoquinoline derivatives as antimicrobial agents. PubMed, National Library of Medicine. (2013). Discusses the biological activity of synthetic isoquinoline derivatives. [Link]
A Comprehensive Guide to the Safe Handling of 1-Chloro-N-methylisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Based on analogous compounds, 1-Chloro-N-methylisoquinolin-8-amine should be treated as a substance that is potentiall...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Based on analogous compounds, 1-Chloro-N-methylisoquinolin-8-amine should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin and eye irritation.[1][3] The presence of the chloro- group classifies it as a halogenated organic compound, necessitating specific disposal procedures.[4]
Table 1: Potential Hazard Profile based on Structural Analogs
Hazard Classification
Description
Source/Analogy
Acute Oral Toxicity
May be harmful if swallowed.
Based on data for 1-Chloroisoquinoline and 8-Aminoisoquinoline.[1][3]
Acute Dermal Toxicity
May be harmful in contact with skin.
Based on data for 1-Chloroisoquinoline and 8-Aminoisoquinoline.[1][3]
Skin Corrosion/Irritation
Causes skin irritation.
Based on data for 1-Chloroisoquinoline and 8-Aminoisoquinoline.[1][3]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Based on data for 1-Chloroisoquinoline and 8-Aminoisoquinoline.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure.[2][6]
Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]
Skin Protection:
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[8] Gloves must be inspected before use and changed immediately if contamination is suspected.[5]
Lab Coat: A dedicated, buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a disposable chemical-resistant suit is recommended.[8]
Respiratory Protection: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] For situations where a fume hood is not available or during a large spill, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.[8]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
Caption: Waste disposal workflow for 1-Chloro-N-methylisoquinolin-8-amine.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 1-Chloro-N-methylisoquinolin-8-amine, ensuring a safe and productive research environment.
References
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
SAFETY DATA SHEET: 1-Chloroisoquinoline. (2025, December 19). Fisher Scientific.
SAFETY DATA SHEET: 1-Chloroisoquinoline. (2025, September 7). Fisher Scientific.
SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. (2025). Benchchem.
Material Safety Data Sheet. (2021, November 25). [Supplier Name Redacted].
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.